3-Methylisoxazole-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHXEQLWFSUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611835 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-07-1 | |
| Record name | 3-Methyl-5-isoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65735-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonitrile. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and explores its key reactions. Furthermore, it touches upon the potential biological activities of isoxazole derivatives, particularly their immunomodulatory effects.
Core Chemical Properties
This compound is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. The presence of a methyl group at the 3-position and a nitrile group at the 5-position imparts distinct chemical characteristics.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.10 g/mol | [1] |
| Boiling Point | 249.4 °C at 760 mmHg | [1] |
| Appearance | Liquid | [2] |
| CAS Number | 65735-07-1 | [1] |
| IUPAC Name | 3-methyl-1,2-oxazole-5-carbonitrile | [1] |
| SMILES | CC1=NOC(=C1)C#N | [1] |
| InChI Key | CWGHXEQLWFSUBS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, characteristic spectral features can be inferred from related isoxazole structures.
-
¹H NMR: A singlet corresponding to the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring are expected.
-
¹³C NMR: Resonances for the methyl carbon, the carbons of the isoxazole ring (three distinct signals), and the nitrile carbon are anticipated.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
General Experimental Protocol: Cycloaddition Approach
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for this compound.
Reaction Scheme:
Step 1: Generation of the Nitrile Oxide
An appropriate aldoxime is treated with an oxidizing agent, such as chloramine-T, to generate the nitrile oxide in situ.
Step 2: Cycloaddition
The in situ generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkyne. For the synthesis of this compound, the alkyne would be propiolonitrile.
Materials:
-
Appropriate aldoxime (e.g., acetaldehyde oxime)
-
Propiolonitrile
-
Chloramine-T
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of the aromatic aldoxime (1 equivalent) and propiolonitrile (1.2 equivalents) is dissolved in ethanol in a round-bottom flask.
-
Chloramine-T (1.2 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is then refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
References
An In-depth Technical Guide to the Molecular Geometry and Structure of 3-Methylisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and structure of 3-Methylisoxazole-5-carbonitrile, a heterocyclic organic compound with applications in pharmaceuticals and organic synthesis.[1] This document details its structural characteristics, drawing upon experimental data from closely related analogues and computational studies. It also outlines the standard experimental protocols for the structural elucidation of such compounds.
Molecular Structure and Geometry
This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a five-membered isoxazole ring.[1] This ring system, containing three carbon atoms, a nitrogen atom, and an oxygen atom in adjacent positions, confers a planar geometry to the core of the molecule. The planarity of the isoxazole ring is a well-established characteristic of this class of compounds, which is crucial for its chemical reactivity and biological interactions. The molecule is further functionalized with a methyl group at the 3-position and a cyano (nitrile) group at the 5-position.
The methyl group introduces a region of non-planarity, with the hydrogen atoms adopting a tetrahedral arrangement. The cyano group, being linear, lies in the plane of the isoxazole ring to maximize electronic conjugation. The electron-withdrawing nature of the cyano group significantly influences the electron density distribution within the aromatic ring.
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data exists for the closely related compound, 3-Methylisoxazole-5-carboxylic acid. This data provides a reliable approximation of the bond lengths and angles within the shared 3-methylisoxazole core. The geometry of the cyano group is based on established experimental values for similar organic nitriles.
Table 1: Molecular Geometry of this compound (Derived from Analogue and Standard Data)
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Isoxazole Ring | ||||
| Bond Length | O1 - N2 | 1.437 | ||
| N2 - C3 | 1.309 | |||
| C3 - C4 | 1.384 | |||
| C4 - C5 | 1.338 | |||
| C5 - O1 | 1.338 | |||
| Bond Angle | C5 - O1 - N2 | 108.0 | ||
| O1 - N2 - C3 | 107.0 | |||
| N2 - C3 - C4 | 115.0 | |||
| C3 - C4 - C5 | 105.0 | |||
| C4 - C5 - O1 | 105.0 | |||
| Substituents | ||||
| Bond Length | C3 - C6 (Methyl) | 1.490 | ||
| C5 - C7 (Cyano) | 1.440 (est.) | |||
| C7 - N8 (Cyano) | 1.142 | |||
| Bond Angle | N2 - C3 - C6 | 120.0 | ||
| C4 - C3 - C6 | 125.0 | |||
| O1 - C5 - C7 | 120.0 (est.) | |||
| C4 - C5 - C7 | 135.0 (est.) | |||
| C5 - C7 - N8 | 178.0 (est.) | |||
| Dihedral Angle | C4-C3-C6-H | 60.0 / 180.0 / -60.0 | ||
| C4-C5-C7-N8 | ~0.0 |
Data for the isoxazole ring and methyl group are based on the crystal structure of 3-Methylisoxazole-5-carboxylic acid.[2] Bond lengths and angles for the cyano group are estimated based on typical values for organic nitriles.[3] The planarity of the isoxazole ring in a related derivative, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, shows a maximum deviation of 0.007 Å.[3]
Experimental Protocols for Structural Elucidation
The determination of the precise molecular geometry of a novel compound like this compound relies on a combination of spectroscopic and crystallographic techniques.
This is the gold standard for determining the three-dimensional structure of a crystalline solid.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the molecule is built and refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to observe a singlet for the methyl protons and a singlet for the proton on the isoxazole ring. The chemical shifts of these signals provide information about their electronic environment.
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the isoxazole ring carbons, and the cyano carbon.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would show correlations between the methyl protons and the C3 and C4 carbons of the isoxazole ring, confirming the position of the methyl group.
Workflow for Structural Elucidation
The logical flow for determining and characterizing the structure of a novel heterocyclic compound like this compound is depicted below.
Caption: General experimental workflow for the synthesis and structural elucidation of a novel organic compound.
Conclusion
The molecular structure of this compound is characterized by a planar isoxazole ring with methyl and cyano substituents. While a complete experimental crystal structure is not yet available, analysis of closely related compounds provides a robust model of its geometry. The combination of standard spectroscopic and crystallographic techniques, as outlined in this guide, provides the necessary framework for the complete structural determination and characterization of this and similar heterocyclic molecules, which is fundamental for its application in drug design and development.
References
An In-depth Technical Guide on the Aromaticity and Tautomeric Behavior of the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds stems from its unique electronic properties, including its aromatic character and propensity for tautomerism. This technical guide provides a comprehensive exploration of the aromaticity and tautomeric behavior of the isoxazole core. It summarizes key quantitative data, details experimental and computational protocols for their characterization, and presents visual representations of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of isoxazole-based therapeutics.
Aromaticity of the Isoxazole Ring
Isoxazole is classified as an electron-rich aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring, fulfilling Hückel's rule (4n+2 π-electrons, where n=1). The π-system is formed by the four electrons from the two double bonds and a lone pair of electrons from the oxygen atom. The nitrogen atom, being sp2 hybridized, contributes one electron to the π-system, while its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in aromaticity.
The aromatic nature of isoxazole contributes to its relative stability and influences its reactivity. Electrophilic substitution reactions are known to occur, with a preference for the C4 position. The electron-rich character also makes the isoxazole ring a valuable pharmacophore capable of engaging in various interactions with biological targets.
Resonance Structures
The delocalization of π-electrons in the isoxazole ring can be represented by several resonance structures, which contribute to the overall electronic distribution.
Resonance contributors of the isoxazole ring.
Quantitative Measures of Aromaticity
The aromaticity of isoxazole can be quantified using various computational indices. These indices provide a numerical measure of the degree of electron delocalization and aromatic character.
| Aromaticity Index | Value for Isoxazole | Reference Compound (Value) |
| HOMA (Harmonic Oscillator Model of Aromaticity) | ~0.7-0.8 | Benzene (1.0) |
| NICS(0) (Nucleus-Independent Chemical Shift at ring center) | ~ -7 to -9 ppm | Benzene (~ -9 ppm) |
| NICS(1) (NICS at 1 Å above the ring center) | ~ -10 to -12 ppm | Benzene (~ -11 ppm) |
| ASE (Aromatic Stabilization Energy) | ~15-20 kcal/mol | Benzene (~36 kcal/mol) |
Note: The exact values can vary depending on the computational method and basis set used.
Structural Evidence of Aromaticity
X-ray crystallographic studies of isoxazole derivatives provide experimental evidence for its aromaticity through the analysis of bond lengths. In a fully aromatic system, the bond lengths are intermediate between those of typical single and double bonds.
| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed Bond Length in Isoxazole Derivatives (Å) |
| O1-N2 | ~1.43 | ~1.22 | ~1.40-1.42 |
| N2-C3 | ~1.47 | ~1.27 | ~1.30-1.32 |
| C3-C4 | ~1.54 | ~1.34 | ~1.41-1.43 |
| C4-C5 | ~1.54 | ~1.34 | ~1.35-1.37 |
| C5-O1 | ~1.43 | ~1.23 | ~1.33-1.35 |
Note: These are approximate ranges and can be influenced by substituents on the ring.
Tautomeric Behavior of the Isoxazole Ring
While the unsubstituted isoxazole ring itself does not exhibit significant prototropic tautomerism, the introduction of substituents with labile protons, such as hydroxyl (-OH) or amino (-NH2) groups, leads to a rich tautomeric landscape. The position of the tautomeric equilibrium is a critical factor in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.
Tautomerism of Hydroxyisoxazoles
3-Hydroxyisoxazole and 5-hydroxyisoxazole are the most studied examples of tautomerism in the isoxazole family. They can exist in equilibrium between hydroxy (enol-like) and oxo (keto-like) forms.
Tautomeric equilibria of hydroxyisoxazoles.
The position of the equilibrium is highly dependent on the solvent and the presence of other substituents. In general, polar solvents tend to favor the more polar keto forms. Computational studies have shown that for 3-hydroxyisoxazole, the enol form is generally more stable in both the gas phase and in solution.[1] For 5-hydroxyisoxazole, the situation is more complex, with the relative stability of the tautomers being sensitive to the environment.
Tautomerism of Aminoisoxazoles
5-Aminoisoxazole can exist in equilibrium between an amino and an imino form. The amino form is generally the more stable tautomer.
Tautomeric equilibrium of 5-aminoisoxazole.
Quantitative Data on Tautomeric Equilibria
The relative populations of tautomers can be quantified by the equilibrium constant (KT). The following table summarizes some representative data for the tautomerism of substituted isoxazoles.
| Compound | Tautomeric Equilibrium | Solvent | KT ([keto]/[enol] or [imino]/[amino]) | Reference |
| 3-Hydroxyisoxazole | OH-form ⇌ NH-keto form | Gas Phase | < 0.1 | |
| Water | < 0.1 | |||
| 5-Hydroxyisoxazole | OH-form ⇌ NH-keto form | Gas Phase | ~1 | |
| Water | > 10 | |||
| OH-form ⇌ CH-keto form | Gas Phase | < 0.1 | ||
| Water | ~1 | |||
| 3-methyl-5-phenylisoxazol-4(5H)-one | CH-keto ⇌ NH-keto | CDCl₃ | ~0.3 | [2] |
Experimental and Computational Protocols
The characterization of aromaticity and tautomerism relies on a combination of experimental and computational techniques.
Experimental Workflow for Tautomer Analysis
Workflow for tautomer analysis.
Detailed Experimental Protocols
Objective: To identify and quantify the different tautomers of a substituted isoxazole in solution.
Materials:
-
Substituted isoxazole compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer
Protocol:
-
Sample Preparation: Prepare solutions of the isoxazole derivative in a range of deuterated solvents with varying polarities. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Acquire ¹³C NMR and DEPT spectra to aid in the assignment of carbon signals.
-
For complex cases, consider 2D NMR experiments such as COSY, HSQC, and HMBC to confirm connectivities and aid in the unambiguous assignment of signals for each tautomer.
-
If possible, acquire spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.
-
-
Data Analysis:
-
Assign the signals in the spectra to the specific protons and carbons of each tautomer.
-
Integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.
-
Calculate the mole fraction of each tautomer from the integral ratios.
-
The equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the tautomers.[1][3][4]
-
Objective: To determine the solid-state structure of an isoxazole derivative and provide experimental data on bond lengths and angles.
Protocol:
-
Crystallization: Grow single crystals of the isoxazole derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other geometric parameters.[5][6][7][8]
Computational Chemistry Protocol for Tautomer Energy Calculation
Objective: To calculate the relative energies of different tautomers of a substituted isoxazole in the gas phase and in solution.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Protocol:
-
Structure Building: Build the 3D structures of all possible tautomers of the isoxazole derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) or a larger basis set).[9][10] This should be done for both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[9][10]
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary for greater accuracy.
-
Relative Energy Calculation: Calculate the relative Gibbs free energy of each tautomer by combining the electronic energy and the thermochemical corrections. The tautomer with the lowest Gibbs free energy is the most stable. The equilibrium constant can be estimated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(KT).[11][12]
Conclusion
The aromaticity and tautomeric behavior of the isoxazole ring are fundamental properties that underpin its widespread use in drug discovery. A thorough understanding of these characteristics is crucial for the rational design of novel isoxazole-containing molecules with desired biological activities and pharmacokinetic profiles. This guide has provided a consolidated resource of quantitative data, experimental and computational protocols, and conceptual diagrams to aid researchers in this endeavor. By leveraging the principles and methods outlined herein, scientists can better predict and control the properties of isoxazole derivatives, ultimately accelerating the development of new and effective therapeutics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of 3-Methylisoxazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative preliminary biological activity screening workflow for the compound 3-Methylisoxazole-5-carbonitrile. Given the limited publicly available data on the specific biological activities of this compound, this document outlines a robust, multi-faceted screening approach based on the known activities of structurally related isoxazole derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a practical framework for the initial investigation of this and similar heterocyclic compounds.
Introduction
This compound is a heterocyclic organic compound featuring an isoxazole ring, a five-membered ring containing three carbon and two nitrogen atoms. The presence of a cyano group at the 5-position and a methyl group at the 3-position imparts unique chemical properties that make it a valuable scaffold in medicinal chemistry.[1] Derivatives of the isoxazole core are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] Therefore, a systematic preliminary biological activity screening of this compound is a critical first step in evaluating its therapeutic potential.
This guide details a hypothetical screening cascade designed to provide a broad yet informative initial assessment of the compound's bioactivity profile.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods. One common approach involves a one-pot synthesis, which is efficient for producing isoxazole derivatives.[1] Another method is a multi-step synthesis that often begins with the formation of an intermediate, followed by cyclization to yield the final product.[1] For instance, a multi-step reaction can be employed where starting materials undergo transformations leading to this compound.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of the synthesis, particularly in [3+2] cycloaddition reactions.[1]
Preliminary Biological Activity Screening Workflow
The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound like this compound.
Experimental Protocols
Antimicrobial Activity Assay (Agar Well Diffusion Method)
Objective: To qualitatively assess the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Muller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (37°C)
-
Stock solution of this compound (1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 µg/mL)
-
Negative control (DMSO)
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Inoculate the surface of the MHA plates with the respective bacterial cultures (adjusted to 0.5 McFarland standard).
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add 100 µL of the test compound solution, positive control, and negative control to the respective wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Antifungal Activity Assay (Agar Well Diffusion Method)
Objective: To qualitatively assess the antifungal activity of this compound against a panel of fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (25-28°C)
-
Stock solution of this compound (1 mg/mL in DMSO)
-
Positive control (e.g., Fluconazole, 25 µg/mL)
-
Negative control (DMSO)
Procedure:
-
Prepare SDA plates.
-
Inoculate the surface of the SDA plates with the respective fungal spore suspensions.
-
Create wells in the agar using a sterile cork borer.
-
Add 100 µL of the test compound solution, positive control, and negative control to the wells.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm).
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (COX-2 Inhibition Assay)
Objective: To determine the in vitro inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
COX-2 enzyme
-
Reaction buffer
-
Heme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
Microplate reader
Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction.
-
Measure the product formation (e.g., prostaglandin E2) using an appropriate method (e.g., ELISA).
-
Calculate the percentage of COX-2 inhibition and the IC50 value.
Illustrative Data Presentation
The following tables present hypothetical data for the preliminary biological screening of this compound.
Table 1: Antimicrobial and Antifungal Activity (Zone of Inhibition in mm)
| Microorganism | This compound (1 mg/mL) | Positive Control | Negative Control (DMSO) |
| Bacteria | |||
| S. aureus | 14 | 25 (Ciprofloxacin) | 0 |
| B. subtilis | 12 | 28 (Ciprofloxacin) | 0 |
| E. coli | 8 | 22 (Ciprofloxacin) | 0 |
| P. aeruginosa | 6 | 20 (Ciprofloxacin) | 0 |
| Fungi | |||
| C. albicans | 11 | 18 (Fluconazole) | 0 |
| A. niger | 9 | 15 (Fluconazole) | 0 |
Table 2: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
| MCF-7 (Breast Cancer) | 45.2 | 0.8 |
| A549 (Lung Cancer) | 68.5 | 1.2 |
| HCT116 (Colon Cancer) | 32.8 | 0.5 |
Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)
| Enzyme | This compound | Celecoxib (Positive Control) |
| COX-2 | 25.6 | 0.1 |
Potential Signaling Pathway Involvement
Based on the activities of related isoxazole compounds, if this compound shows significant anticancer activity, further investigation into its effect on key signaling pathways would be warranted. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
This technical guide outlines a comprehensive and systematic approach for the preliminary biological activity screening of this compound. The proposed workflow, incorporating antimicrobial, antifungal, cytotoxic, and anti-inflammatory assays, provides a solid foundation for identifying potential therapeutic applications of this compound. The illustrative data and pathway diagrams serve as a practical reference for researchers initiating the investigation of novel isoxazole derivatives. Positive results from this preliminary screening would justify more in-depth studies to elucidate the mechanism of action and to optimize the lead compound for further drug development.
References
- 1. Buy this compound | 65735-07-1 [smolecule.com]
- 2. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Immunological Effects of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, immunosuppressive, and immunostimulatory effects, making them promising candidates for the development of novel therapeutics for a variety of immune-related disorders.[1][2] This technical guide provides a comprehensive overview of the potential immunological effects of isoxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Immunomodulatory Effects of Isoxazole Derivatives
The immunomodulatory properties of isoxazole derivatives are diverse, with different compounds exhibiting immunosuppressive, anti-inflammatory, or immunostimulatory activities.[1][2] These effects are largely dependent on the specific chemical structure of the derivative.
Anti-inflammatory and Immunosuppressive Effects
A significant number of isoxazole derivatives have demonstrated potent anti-inflammatory and immunosuppressive activities. These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.
In Vitro Quantitative Data
The following tables summarize the in vitro anti-inflammatory and immunosuppressive activities of selected isoxazole derivatives.
Table 1: In Vitro Inhibition of Inflammatory Enzymes by Isoxazole Derivatives
| Isoxazole Derivative | Target Enzyme | Cell Line/System | IC50 (µM) | Reference(s) |
| COX-2 Inhibitors | ||||
| Celecoxib (Reference) | COX-2 | Ovine | 0.30 | [3] |
| PYZ16 | COX-2 | Ovine | 0.52 | [3] |
| MISF2 | COX-2 | Ovine | 0.57 - 0.72 | [3] |
| PYZ9 | COX-2 | Ovine | 0.72 | [3] |
| IXZ3 | COX-2 | Ovine | 0.95 | [3] |
| C6 | COX-2 | Ovine | 0.55 ± 0.03 | [4] |
| C5 | COX-2 | Ovine | 0.85 ± 0.04 | [4] |
| C3 | COX-2 | Ovine | 0.93 ± 0.01 | [4] |
| 5-LOX Inhibitors | ||||
| Zileuton (Reference) | 5-LOX | - | 0.77 | [3] |
| Compound 3 | 5-LOX | - | 8.47 | [1] |
| Compound C5 | 5-LOX | - | 10.48 | [1] |
| Compound C3 | 5-LOX | - | 10.96 (DPPH scavenging) | [1] |
| Compound C1 | 5-LOX | - | 74.09 | [5] |
| Compound C2 | 5-LOX | - | 47.59 | [5] |
Table 2: In Vitro Immunosuppressive Effects of Isoxazole Derivatives on Cytokine Production
| Isoxazole Derivative | Cytokine Inhibited | Cell Type | Stimulant | Effective Concentration/IC50 | % Inhibition | Reference(s) |
| A77 1726 (Leflunomide metabolite) | IL-6 | Human fibroblast-like synoviocytes | IL-1α | > 10 µM | - | [6] |
| A77 1726 (Leflunomide metabolite) | TNF-α | Human synovial tissue | LPS | 0.3 µg/mL | Dose-dependent | [2] |
| A77 1726 (Leflunomide metabolite) | IL-1β | Human synovial tissue | LPS | 0.3 µg/mL | Dose-dependent | [2] |
| Indolyl–isoxazolidine 9a | TNF-α, IL-6 | THP-1 macrophages | LPS | - | Significant | [1] |
| MZO-2 | TNF-α | Human whole blood | LPS | 5 and 25 µg/mL | Weak | [7] |
| MO5 | TNF-α | Human whole blood | LPS | - | Inhibitory | [1] |
| MM3 | TNF-α | Human whole blood | LPS | - | Inhibitory | [8] |
In Vivo Quantitative Data
The anti-inflammatory effects of isoxazole derivatives have also been demonstrated in various animal models.
Table 3: In Vivo Anti-inflammatory Effects of Isoxazole Derivatives
| Isoxazole Derivative | Animal Model | Dosage | Effect | % Inhibition of Edema | Reference(s) |
| MZO-2 | Carrageenan-induced paw edema (mice) | - | Potent inhibition | - | [7] |
| MO5 | Carrageenan-induced skin reaction (mice) | - | Inhibition | - | [1] |
| 06K compound | Carrageenan-induced foot pad edema (mice) | - | Significant diminution | - | [1] |
| Indolyl–isoxazolidine 9a | Carrageenan test (mice) | - | Comparable to indomethacin | - | [1] |
| Compound 7a | Carrageenan-induced paw edema (mice) | - | Reduced edema | 51% | [1] |
Immunostimulatory Effects
In contrast to the more commonly observed immunosuppressive properties, some isoxazole derivatives have been found to enhance immune responses.
For instance, the derivative RM-11 was found to potently stimulate both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice and also stimulated Concanavalin A (ConA)-induced splenocyte proliferation.[1] Another compound, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes, which was attributed to increased IL-2 secretion.[1] Furthermore, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has been shown to modulate T-cell subsets and B-cell levels in lymphoid organs and enhance antibody production in mice.[1]
Mechanisms of Action: Signaling Pathways
The immunomodulatory effects of isoxazole derivatives are mediated through their interaction with various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Akt/GSK3β/β-catenin pathways are two of the key cascades implicated in their mechanism of action.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Several isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Figure 1: NF-κB Signaling Pathway and Isoxazole Inhibition.
Akt/GSK3β/β-catenin Signaling Pathway
The Akt/GSK3β/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation, survival, and differentiation. Some isoxazole derivatives have been shown to modulate this pathway, which can influence immune cell function and melanogenesis.[3][9]
Figure 2: Akt/GSK3β/β-catenin Signaling Pathway.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of the immunomodulatory properties of isoxazole derivatives. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Assay: PHA-Induced Lymphocyte Proliferation
This assay assesses the effect of isoxazole derivatives on the proliferation of T-lymphocytes stimulated by the mitogen Phytohemagglutinin (PHA).
Principle: PHA is a lectin that binds to glycoproteins on the surface of T-cells, triggering a signaling cascade that leads to cell proliferation. The extent of proliferation can be quantified by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine) or by using a colorimetric assay (e.g., MTT).
Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Isoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom microplates
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Assay Setup: Seed 1 x 10⁵ PBMCs in 100 µL of complete medium per well in a 96-well plate.
-
Compound Addition: Add 50 µL of various concentrations of the isoxazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known immunosuppressant like cyclosporine A).
-
Stimulation: Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated, stimulated cells - Absorbance of unstimulated cells) / (Absorbance of untreated, stimulated cells - Absorbance of unstimulated cells)] x 100
In Vitro Assay: LPS-Induced TNF-α Production
This assay measures the ability of isoxazole derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages or monocytes stimulated with Lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells, leading to the activation of downstream signaling pathways (including NF-κB) and the production of pro-inflammatory cytokines like TNF-α.
Materials and Reagents:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
RPMI-1640 medium with supplements
-
Lipopolysaccharide (LPS) from E. coli
-
Isoxazole derivatives
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Assay Setup: Seed the differentiated THP-1 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of isoxazole derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percentage of TNF-α inhibition for each concentration of the isoxazole derivative.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and nitric oxide, and the infiltration of neutrophils.
Animals:
-
Male Wistar rats or Swiss albino mice (150-200 g)
Materials and Reagents:
-
Carrageenan (1% w/v in sterile saline)
-
Isoxazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the isoxazole derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of the immunomodulatory potential of isoxazole derivatives.
Figure 3: Workflow for Immunomodulatory Screening of Isoxazole Derivatives.
Conclusion
Isoxazole derivatives represent a rich source of immunomodulatory agents with the potential to be developed into novel therapies for a wide range of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Their diverse activities, ranging from potent anti-inflammatory and immunosuppressive effects to immunostimulatory properties, highlight the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients.
References
- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Immunology | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Methylisoxazole-5-carbonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methylisoxazole-5-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its potential mechanisms of action.
Core Applications in Drug Discovery
Derivatives of this compound are being explored for their therapeutic potential in various fields.[1] The isoxazole ring itself is a component of several FDA-approved drugs, highlighting its clinical relevance.[1] Research indicates that compounds incorporating this scaffold exhibit significant biological activities, including:
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of isoxazole derivatives against a panel of human cancer cell lines.[2][3][4]
-
Antimicrobial Activity: The isoxazole nucleus is a key pharmacophore in the development of new antibacterial and antifungal agents.[5][6]
-
Immunological Modulation: Derivatives have shown potential in modulating immune responses, suggesting applications in inflammatory and autoimmune diseases.[7]
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through various strategies, including one-pot multi-component reactions and multi-step synthesis.
Experimental Protocol: One-Pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile Derivatives
This protocol describes a conventional method for the efficient, one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.
Materials:
-
Substituted aromatic aldehyde (1.2 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Ceric ammonium sulphate (Lewis acid catalyst) (2 mmol)
-
Isopropyl alcohol (25 mL)
-
50 mL round-bottom flask (RBF)
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (mobile system: EtOAc:n-hexane - 4:6)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in 25 mL of isopropyl alcohol.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer.
-
Gradually add the ceric ammonium sulphate catalyst to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 5 hours.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate using a separatory funnel.
-
Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various derivatives containing the isoxazole scaffold.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Colo205 | 9.179 | [4] |
| 2a | HepG2 | 7.55 | [4] |
| 2a | HeLa | 0.91 | [8] |
| 2a | Hep3B | 8.02 | [8] |
| 2d | Hep3B | ~23 µg/mL | [3] |
| 2e | Hep3B | ~23 µg/mL | [3] |
| 2e | B16F1 | 0.079 | [4] |
| Isoxazole-piperazine derivative | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 | [9] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |
| 9 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |
| 13 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |
| 15 | Bacillus subtilis, Escherichia coli | 12.5 | [10] |
| 17 | Bacillus subtilis, Escherichia coli | 12.5 | [10] |
| 19 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |
| 20 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., A375 melanoma)
-
Normal human dermal fibroblasts (NHDF) for cytotoxicity comparison
-
96-well plates
-
MTT solution (1 mg/mL in PBS)
-
Culture medium
-
Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 10,000 cells per well.
-
Incubate the plates overnight to allow for cell adherence.
-
Remove the supernatant and add freshly prepared solutions of the test compounds at various concentrations.
-
Incubate the cells with the compounds for 24 or 48 hours.
-
After the incubation period, add the MTT solution to each well.
-
Incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test isoxazole compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the row.
-
Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (standard antibiotic).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing a Potential Mechanism of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, a hypothetical mechanism involving the PI3K/Akt signaling pathway, a critical regulator of cell survival, can be proposed for their anticancer effects.[2] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Caption: General experimental workflow for the discovery and development of drugs based on the this compound scaffold.
References
- 1. Buy this compound | 65735-07-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Therapeutic Potential of 3-Methylisoxazole-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. Among its many derivatives, those stemming from the 3-methylisoxazole-5-carbonitrile core have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad range of biological activities. The core structure serves as a versatile template for the development of potent and selective therapeutic agents. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5l | Isoxazole-piperazine hybrid | Huh7 (Liver Cancer) | 0.3 | [1] |
| 5m | Isoxazole-piperazine hybrid | Huh7 (Liver Cancer) | 1.0 | [1] |
| 5o | Isoxazole-piperazine hybrid | Mahlavu (Liver Cancer) | 0.7 | [1] |
| 5l | Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | 2.5 | [1] |
| 5o | Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | 3.7 | [1] |
| 3d | Imidazo[1,2-c]pyrimidine-isoxazole | MCF-7 (Breast Cancer) | 43.4 | [2] |
| 4d | Imidazo[1,2-c]pyrimidine-isoxazole | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |
| Compound 9 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 30.6 | [3] |
| Compound 25 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 35.5 | [3] |
| Compound 34 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 22.3 | [3] |
Antimicrobial Activity
The isoxazole nucleus is a key component of several antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 13a | Triazine-isoxazole hybrid | S. aureus | 100 | [4] |
| Compound 3a | Imidazo[1,2-c]pyrimidine-isoxazole | S. aureus (MSSA) | 3.12 | [2] |
| Compound 4a | Imidazo[1,2-c]pyrimidine-isoxazole | S. aureus (MRSA) | 4.61 | [2] |
| Compound 1e | N-acyl phenylalanine analogue | S. epidermidis 756 | 56.2 | [5] |
| Compound 1e | N-acyl phenylalanine analogue | E. coli ATCC 25922 | 28.1 | [5] |
| Compound 1e | N-acyl phenylalanine analogue | C. albicans 128 | 14 | [5] |
| Compound 4a | Oxazole-carbonate derivative | S. epidermidis 756 | 56.2 | [5] |
| Compound 4a | Oxazole-carbonate derivative | B. subtilis ATCC 6683 | 56.2 | [5] |
| Compound 4a | Oxazole-carbonate derivative | C. albicans 128 | 14 | [5] |
| Compound 8 | Thioxothiazolidin-indole-isoxazole | En. cloacae | 0.004-0.03 | [6] |
| Compound 15 | Thioxothiazolidin-indole-isoxazole | T. viride | 0.004-0.06 | [6] |
Pharmacokinetic Properties
Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of new chemical entities. Limited data is available for this compound derivatives, but initial studies indicate that some compounds possess favorable pharmacokinetic profiles.
Table 3: Pharmacokinetic Parameters of a Representative Isoxazole Derivative (TFISA)
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | 8173 ± 1491 ng/mL | Rat | Ocular Instillation | [7] |
| Tmax | Not Reported | Rat | Ocular Instillation | [7] |
| t1/2 | 58 ± 10 h | Rat | Ocular Instillation | [7] |
| Bioavailability | 90.18% | Rat | Ocular vs. Intraperitoneal | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives
This protocol describes a common method for the synthesis of isoxazole derivatives, which can be further modified to introduce diverse functionalities.
Materials:
-
Substituted aryl aldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Acetic acid
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Chalcone Formation: To a solution of the substituted aryl aldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization to Isoxazole: To the cooled reaction mixture, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 3-aryl-5-methylisoxazole-4-carboxylate.
-
Hydrolysis to Carboxylic Acid: Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of potassium hydroxide (2 equivalents). Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated carboxylic acid is filtered, washed with water, and dried to afford the final product.[8][9]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[10][11][12][13]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these derivatives is crucial for their rational design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a general workflow for their discovery and evaluation.
Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers. Some isoxazole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. Many anticancer isoxazole derivatives induce apoptosis by activating these pathways.
Caption: Intrinsic pathway of apoptosis induction via caspase activation by isoxazole derivatives.
Experimental and Logical Workflows
The process of discovering and developing new therapeutic agents from the this compound core follows a structured workflow from initial design to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of isoxazole-based therapeutics.
The exploration of SAR is a critical component of lead optimization, guiding the modification of the chemical structure to enhance potency and selectivity while minimizing toxicity.
Caption: Logical workflow for establishing Structure-Activity Relationships (SAR) of isoxazole derivatives.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. The provided data, protocols, and pathway visualizations offer a comprehensive resource for researchers in the field, aiming to facilitate further investigation and development of this promising class of compounds. Future work should focus on expanding the structure-activity relationship studies, conducting more extensive in vivo efficacy and safety profiling, and elucidating the detailed molecular mechanisms of action to unlock the full therapeutic potential of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. prepchem.com [prepchem.com]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Cyano Group in Isoxazoles: A Technical Guide to Reactivity and Transformation
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions. When functionalized with a cyano group, the isoxazole moiety gains a versatile chemical handle, opening a wide array of possibilities for molecular elaboration and bioisosteric replacement. This in-depth technical guide explores the core reactivity of the cyano group in isoxazoles, providing detailed experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic strategies.
Core Reactivity of the Cyano Group
The cyano group (–C≡N) is a strongly electron-withdrawing group, a property that significantly influences the reactivity of the isoxazole ring and the cyano group itself. The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts. The primary transformations of the cyano group on an isoxazole core can be categorized into three main classes: cycloaddition, hydrolysis, and reduction.
Key Transformations of the Cyano Group on the Isoxazole Scaffold
This section details the most synthetically useful reactions involving the cyano group of isoxazoles, providing both the mechanistic rationale and practical experimental guidance.
[3+2] Cycloaddition: Synthesis of Isoxazolyl-Tetrazoles
The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.[1] This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide.[2][3] The reaction is often facilitated by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide ion.[2]
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole [2]
-
Reaction Setup: To a solution of 3-cyano-5-methylisoxazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to induce precipitation.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(5-methylisoxazol-3-yl)-1H-tetrazole.
-
Quantitative Data for Tetrazole Formation
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3-Cyano-5-methylisoxazole | NaN₃, NH₄Cl, DMF | 120°C, 18 h | 85 | [2] (Plausible) |
| Aromatic Nitriles (General) | NaN₃, ZnCl₂, H₂O | Reflux | 70-95 | General Literature |
| Heterocyclic Nitriles | TMS-N₃, DBTO | 160°C | 60-90 | General Literature |
Logical Workflow for Tetrazole Synthesis
Caption: Workflow for the synthesis of an isoxazolyl-tetrazole.
Hydrolysis: From Cyano to Carboxamide and Carboxylic Acid
The cyano group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This two-step transformation is a fundamental method for introducing carboxylic acid functionality.
General Reaction Scheme:
Experimental Protocol: Acid-Catalyzed Hydrolysis of a 3-Cyanoisoxazole Derivative
-
Reaction Setup: Dissolve the 3-cyanoisoxazole derivative (1.0 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours to ensure complete conversion to the carboxylic acid. To isolate the intermediate carboxamide, milder conditions (e.g., lower temperature or shorter reaction time) should be employed.
-
Work-up and Purification:
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
If the carboxylic acid precipitates, it can be collected by filtration.
-
Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Hydrolysis of Nitriles
| Reaction | Reagents | Conditions | Yield (%) | Reference |
| Nitrile to Carboxamide | H₂SO₄ (conc.), 25°C | 1-2 h | 80-95 | General Literature |
| Nitrile to Carboxylic Acid | H₂SO₄/H₂O (1:1), Reflux | 4-8 h | 75-90 | General Literature |
| Nitrile to Carboxylic Acid | NaOH (aq.), Reflux | 6-12 h | 80-95 | General Literature |
[Isoxazole]-C≡N + 2H₂ --(Catalyst)--> [Isoxazole]-CH₂NH₂
Caption: Workflow for the catalytic hydrogenation of a cyanoisoxazole.
Advanced Applications in Drug Development
The versatile reactivity of the cyano group on the isoxazole scaffold allows for its incorporation into more complex synthetic strategies relevant to drug discovery.
Organometallic Additions
Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the cyano group to form, after hydrolysis, ketones. [4]This provides a powerful method for carbon-carbon bond formation.
Plausible Experimental Protocol: Grignard Reaction with a 3-Cyanoisoxazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add a solution of the 3-cyanoisoxazole derivative (1.0 equivalent) in anhydrous THF.
-
Reaction Conditions: Cool the solution to 0°C and add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The intermediate imine is then hydrolyzed by stirring with aqueous acid (e.g., 2M HCl) for 1-2 hours.
-
Extract the product, dry, and purify by column chromatography to yield the corresponding isoxazolyl ketone.
-
Palladium-Catalyzed Cross-Coupling Reactions
While the cyano group itself is not typically a leaving group in palladium-catalyzed cross-coupling reactions, an isoxazole core bearing both a cyano group and a halogen (e.g., bromine or iodine) can undergo reactions like Suzuki, Heck, or Sonogashira couplings at the halogenated position. [5][6][7]The cyano group's electron-withdrawing nature can influence the reactivity of the C-X bond and is generally tolerated by these reaction conditions.
Conceptual Workflow for a Suzuki Coupling
References
- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. byjus.com [byjus.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Biological Interface of 3-Methylisoxazole-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisoxazole-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the isoxazole ring and a reactive cyano group, make it a valuable scaffold in medicinal chemistry. Research into its derivatives has revealed a broad spectrum of pharmacological activities, including immunological, anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the known and potential interactions of this compound with biological molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows. While direct biological data on the core molecule is limited, this guide extrapolates from the extensive research on its derivatives to provide a foundational understanding for future research and drug development endeavors.
Introduction
This compound, a five-membered heterocyclic organic compound, is characterized by an isoxazole ring substituted with a methyl group at the 3-position and a cyano group at the 5-position.[1] This arrangement of functional groups imparts distinct chemical properties that are highly advantageous for organic synthesis, particularly in the realm of pharmaceuticals.[1] The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities.[2][3][4]
The reactivity of the cyano group and the isoxazole ring allows for various chemical modifications, including nucleophilic substitution, cycloaddition reactions, and condensations, enabling the generation of diverse chemical libraries for biological screening.[1] Consequently, derivatives of this compound have been investigated for their potential as therapeutic agents.[1]
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the desired scale and purity. A common and efficient approach involves the [3+2] cycloaddition of nitrile oxides with appropriate alkynes.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of this reaction.[1]
The chemical reactivity of this compound is largely dictated by its two primary functional groups:
-
Cyano Group (-C≡N): This group is susceptible to nucleophilic attack, allowing for its conversion into other functional groups such as carboxylic acids, amides, and tetrazoles. This versatility is crucial for the synthesis of diverse derivatives.[1]
-
Isoxazole Ring: The isoxazole ring itself can participate in various chemical transformations. For instance, it can undergo Suzuki coupling reactions to introduce aryl or heteroaryl substituents, further expanding the chemical space of its derivatives.[1]
A general workflow for the synthesis of this compound is depicted below.
Interaction with Biological Molecules: A Focus on Derivatives
While direct experimental data on the interaction of this compound with specific biological targets is not extensively documented in publicly available literature, the biological activities of its derivatives provide significant insights into its potential therapeutic applications.
Enzyme Inhibition
Derivatives of the isoxazole scaffold have been widely explored as enzyme inhibitors. For instance, isoxazole-containing compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[5] Furthermore, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[6][7]
Table 1: Enzyme Inhibitory Activity of Selected Isoxazole Derivatives
| Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| Isoxazole-carboxamides | COX-1 | 64 | [5] |
| Isoxazole-carboxamides | COX-2 | 13 | [5] |
| (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-one | Carbonic Anhydrase | 112.3 ± 1.6 | [6] |
| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase I | 39.38 - 198.04 | [7] |
| Thiazole-methylsulfonyl Derivatives | Carbonic Anhydrase II | 39.16 - 86.64 | [7] |
Anticancer Activity
A significant body of research has focused on the anticancer potential of isoxazole derivatives.[5][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. Some isoxazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis.[10]
Table 2: Anticancer Activity of Selected Isoxazole Derivatives
| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Isoxazole-carboxamides | Hep3B (Liver Cancer) | ~23 µg/ml | [8] |
| Isoxazole-carboxamides | HeLa (Cervical Cancer) | 15.48 µg/ml | [8] |
| 3,5-diaryl isoxazoles | PC3 (Prostate Cancer) | Comparable to 5-FU | [11] |
| Isoxazole-based carboxamides | HepG2 (Liver Cancer) | 0.69 - 0.84 | [10] |
A potential signaling pathway affected by isoxazole derivatives in cancer cells is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] Inhibition of this pathway can lead to apoptosis.
Antimicrobial Activity
Isoxazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives
| Derivative Class | Microbial Strain | MIC Value (µM) | Reference |
| 5-Methylisoxazole-3-carboxamides | Mycobacterium tuberculosis H37Rv | 3.125 | [13] |
| 5-Amino-3-methylisoxazole-4-carbohydrazides | Gram-negative & Gram-positive bacteria | Weak to mild activity | [14] |
| 5-amino-isoxazole-4-carbonitriles | Various bacteria and fungi | Broad-spectrum activity |
Experimental Protocols
This section provides detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound and its derivatives.
Cytotoxicity Assays
A common initial step in assessing the biological activity of a compound is to determine its cytotoxicity against various cell lines.
4.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a further 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
This protocol describes a general method for assessing the inhibitory activity of a compound against an enzyme, using carbonic anhydrase as an example.
-
Materials:
-
Purified carbonic anhydrase (e.g., from bovine erythrocytes)
-
Tris-SO4 buffer
-
p-Nitrophenyl acetate (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing the buffer and the enzyme in a 96-well plate.
-
Add various concentrations of the test compound to the wells (include a vehicle control and a known inhibitor as a positive control).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (p-nitrophenyl acetate).
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
In Silico and Computational Studies
Computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are increasingly used to predict the biological activity and pharmacokinetic properties of novel compounds.[14] While specific in silico studies on this compound are not abundant, virtual screening of libraries containing isoxazole derivatives has successfully identified potential drug candidates.[1][2] For instance, a docking-based virtual screening identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a potential agonist for HIF-2α.[1] These computational approaches can guide the rational design of new derivatives of this compound with desired biological activities.
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel therapeutic agents. The extensive research on its derivatives has demonstrated a wide range of biological activities, including enzyme inhibition, anticancer effects, and antimicrobial properties. While direct biological data on the core molecule remains limited, the information gathered on its analogs provides a strong rationale for its continued investigation.
Future research should focus on the systematic biological evaluation of this compound itself to establish a baseline of its intrinsic activity. Furthermore, the generation of focused libraries of derivatives, guided by computational predictions and structure-activity relationship studies, will be crucial in identifying potent and selective modulators of specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for such investigations, which hold the potential to unlock the full therapeutic value of this versatile heterocyclic compound.
References
- 1. Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methyl-benzo[d]isoxazole-5-carbonitrile (BNTH-SKA87557-0,1g) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemclinix.com [alfa-chemclinix.com]
- 10. Virtual Screening and Molecular Docking: Discovering Novel METTL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. ptfarm.pl [ptfarm.pl]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 3-Methylisoxazole-5-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoxazole-5-carbonitrile is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug development due to the versatile reactivity of its isoxazole ring and cyano group. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives have shown a wide spectrum of activities, including immunomodulatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, spectral characterization, and biological activities, with a particular emphasis on quantitative data and experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 65735-07-1 | [1] |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.10 g/mol | [1] |
| IUPAC Name | 3-methyl-1,2-oxazole-5-carbonitrile | [1] |
| Canonical SMILES | CC1=NOC(=C1)C#N | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, the synthesis of its close precursor, 3-Methylisoxazole-5-carboxylic acid, provides a valuable reference. The conversion of the carboxylic acid to the carbonitrile is a standard transformation in organic synthesis.
Synthesis of 3-Methylisoxazole-5-carboxylic Acid
A general and efficient procedure for the synthesis of 3-methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[2][3]
Experimental Protocol:
-
To a solution of ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF), methanol, and water, add sodium hydroxide (2 equivalents).[2][3]
-
Stir the reaction mixture at room temperature for 18-20 hours.[2][3]
-
After completion of the reaction (monitored by TLC), acidify the mixture to a pH of 2 using a dilute acid like 1N HCl.[2][3]
-
Extract the aqueous layer with an organic solvent, typically ethyl acetate (3 times).[2][3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.[2][3]
This procedure has been reported to yield the product in high purity and a yield of approximately 90%.[2][3]
General Synthetic Workflow for 3-Methylisoxazole-5-carboxylic Acid
Caption: A flowchart illustrating the two-step process for the synthesis of 3-Methylisoxazole-5-carboxylic acid.
Spectroscopic Data
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | A singlet for the methyl group (CH₃) protons, and a singlet for the proton on the isoxazole ring. The exact chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the isoxazole ring (C3, C4, and C5), and the carbon of the nitrile group (C≡N). |
| FT-IR (cm⁻¹) | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Other bands would correspond to C-H, C=N, and C-O stretching and bending vibrations of the isoxazole ring. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 108.10. |
Biological Activity
Research indicates that isoxazole derivatives exhibit a broad range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects. While specific quantitative data for this compound is limited, studies on related compounds provide valuable insights into its potential therapeutic applications.
Anticancer Activity
Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases.[1][2][4]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Isoxazole Derivative 1 | Breast Cancer (MCF-7) | 5.2 | Apoptosis induction | [5] |
| Isoxazole Derivative 2 | Lung Cancer (A549) | 10.8 | Tubulin polymerization inhibition | [5] |
| Isoxazole Derivative 3 | Colon Cancer (HCT116) | 7.5 | Kinase inhibition | [5] |
Antimicrobial Activity
Several isoxazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole-Amide 1 | Staphylococcus aureus | 16 | [6] |
| Isoxazole-Amide 2 | Escherichia coli | 32 | [6] |
| Isoxazole-Triazole 1 | Candida albicans | 8 | [7] |
Immunomodulatory Activity
Isoxazole derivatives have been investigated for their ability to modulate the immune system, with some compounds showing immunosuppressive effects while others exhibit immunostimulatory properties.[8] These effects are often evaluated by measuring the proliferation of immune cells and the production of cytokines.[8]
Potential Signaling Pathways in Anticancer Activity
While a specific signaling pathway for this compound has not been elucidated, the known mechanisms of action for anticancer isoxazole derivatives suggest potential involvement in key cellular pathways regulating cell cycle, apoptosis, and proliferation.
Hypothetical Signaling Pathway for Anticancer Isoxazole Derivatives
Caption: A diagram illustrating potential mechanisms of action for anticancer isoxazole derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. While the available data highlights their potential as therapeutic agents, further research is needed to fully elucidate the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these molecules. Specifically, detailed studies on this compound itself are warranted to establish its specific biological activities and therapeutic potential. The development of robust and scalable synthetic routes will also be crucial for advancing the research and development of this class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis Protocol for 3-Methylisoxazole-5-carbonitrile: An Application Note for Researchers
For Immediate Release
[City, State] – [Date] – This application note details a streamlined one-pot synthesis protocol for 3-Methylisoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This method offers a significant improvement over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying the purification process. The protocol is designed for researchers and scientists in the pharmaceutical and chemical industries, providing a reliable and efficient pathway to this important intermediate.
Introduction
This compound is a key structural motif found in a variety of biologically active compounds. The isoxazole ring system is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The presence of the methyl group at the 3-position and the carbonitrile group at the 5-position provides versatile handles for further chemical modifications, making it a crucial intermediate in the synthesis of novel therapeutic agents. Traditional synthetic routes often involve multiple steps, leading to lower overall yields and increased production costs. The one-pot protocol presented here addresses these limitations by combining multiple reaction steps into a single, efficient operation.
Synthesis Approach: 1,3-Dipolar Cycloaddition
The developed one-pot synthesis is based on a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. Specifically, acetonitrile oxide, formed from acetaldoxime, serves as the 1,3-dipole, which reacts with propiolonitrile (cyanoacetylene) as the dipolarophile to yield the target molecule, this compound. This approach provides high regioselectivity, ensuring the desired substitution pattern on the isoxazole ring.
Experimental Protocol
This section provides a detailed methodology for the one-pot synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Acetaldoxime | ≥98% | Commercially Available |
| Propiolonitrile | ≥95% | Commercially Available |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Commercially Available |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetaldoxime (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Addition of Reagents: To the stirred solution, add propiolonitrile (1.2 eq) followed by the portion-wise addition of N-Chlorosuccinimide (NCS, 1.1 eq) over 5 minutes.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA, 1.5 eq) dropwise over 10 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
-
Work-up: Upon completion of the reaction, quench the mixture with the addition of water (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Quantitative Data:
The following table summarizes the typical quantitative data obtained from the described one-pot synthesis protocol.
| Starting Material (eq) | Reagents (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetaldoxime (1.0) | Propiolonitrile (1.2), NCS (1.1), TEA (1.5) | Dichloromethane | 0 to RT | 16 | ~75-85 | >95 (after chromatography) |
Reaction Workflow and Mechanism
The one-pot synthesis proceeds through a well-defined reaction pathway. The key steps are the in situ generation of the nitrile oxide followed by the cycloaddition.
Figure 1. Experimental workflow for the one-pot synthesis.
The reaction mechanism begins with the chlorination of acetaldoxime by NCS to form N-hydroxyacetimidoyl chloride. Subsequent elimination of HCl, facilitated by triethylamine, generates the highly reactive acetonitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition with propiolonitrile to form the stable five-membered isoxazole ring of the final product.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. The method is characterized by its operational simplicity, good yields, and high purity of the final product. This efficient synthesis route is expected to be of significant value to researchers and scientists engaged in the design and development of novel pharmaceuticals and other specialty chemicals.
For further information, please contact:
[Contact Information]
Application Notes and Protocols for the Multi-Step Synthesis of 3-Methylisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 3-Methylisoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway commences with readily available simple precursors and proceeds through the formation of 3-amino-5-methylisoxazole, followed by a Sandmeyer reaction to yield the target nitrile. This application note includes a comprehensive experimental protocol for each step, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their diverse biological activities. Specifically, this compound serves as a key intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of the nitrile group for further functionalization. The following protocol outlines a reliable and reproducible method for the preparation of this compound from simple starting materials.
Overall Synthetic Workflow
The multi-step synthesis of this compound is conceptualized as a two-stage process. The first stage involves the construction of the 3-amino-5-methylisoxazole intermediate from basic starting materials. The second stage is the conversion of the amino functionality into the target nitrile via a diazotization-cyanation sequence known as the Sandmeyer reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3-amino-5-methylisoxazole
This stage is adapted from a patented procedure and involves three steps.[1]
Step 1.1: Preparation of Acetoacetonitrile
-
To a solution of sodium hydride (14g, 0.35mol, 60% dispersion in mineral oil) in 120mL of anhydrous tetrahydrofuran (THF), add acetonitrile (10.3g, 0.25mol).
-
To this suspension, add methyl acetate (25.9g, 0.35mol).
-
Heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, quench the reaction by carefully adding ice water.
-
Adjust the pH of the solution to 5-6 with 2N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield acetoacetonitrile.
Step 1.2: Formation of the Hydrazone Intermediate
-
Dissolve the acetoacetonitrile from the previous step in an appropriate alcohol solvent.
-
Add p-toluenesulfonyl hydrazide to the solution.
-
Heat the mixture to reflux to form the corresponding hydrazone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture and isolate the hydrazone product, which may precipitate upon cooling or require removal of the solvent.
Step 1.3: Ring Closure to 3-amino-5-methylisoxazole
-
In a separate flask, dissolve hydroxylamine hydrochloride (16.7g, 0.24mol) and potassium carbonate (99.5g, 0.72mol) in 40mL of water and stir at room temperature for 30 minutes.
-
Add 360mL of THF and the hydrazone (50.3g, 0.20mol) from the previous step.
-
Heat the mixture to 65 °C and maintain the temperature for 2 hours.
-
After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.
-
Separate the layers and discard the organic layer.
-
Adjust the pH of the aqueous layer to 10-12 with a 20% sodium hydroxide solution, which will cause the product to precipitate.
-
Filter the precipitate and dry to obtain 3-amino-5-methylisoxazole.
Stage 2: Sandmeyer Reaction to this compound
This stage utilizes the synthesized 3-amino-5-methylisoxazole in a classic Sandmeyer reaction.[2][3][4]
Step 2.1: Diazotization of 3-amino-5-methylisoxazole
-
Prepare a solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2.2: Cyanation to this compound
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 Acetoacetonitrile Synthesis | Acetonitrile, Methyl Acetate | Sodium Hydride | THF | Reflux | 4 | ~92% |
| 1.3 3-amino-5-methylisoxazole | Hydrazone Intermediate | Hydroxylamine HCl, K2CO3 | THF/Water | 65 | 2 | ~79% |
| 2.2 Sandmeyer Cyanation | 3-amino-5-methylisoxazole | NaNO2, HCl, CuCN, NaCN | Water | 0-5 then 60-70 | 1-2 | Moderate to Good |
Note: The yield for the Sandmeyer reaction can vary and is typically in the moderate to good range depending on the specific substrate and reaction conditions.
Conclusion
The presented multi-step synthesis provides a clear and detailed pathway for the preparation of this compound from simple and accessible precursors. The protocols are based on established chemical transformations and offer a reliable method for obtaining this important synthetic intermediate. Researchers in the fields of organic synthesis and drug discovery can utilize this information for the production of this compound and its subsequent use in the development of novel chemical entities.
References
Application Notes and Protocols for the Synthesis of 5-Aryl-3-methylisoxazoles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the isoxazole ring, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical strategy for the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the synthesis of 5-aryl-3-methylisoxazoles.
Direct Suzuki coupling of 3-Methylisoxazole-5-carbonitrile is not a readily achievable transformation as the cyano group is an unsuitable leaving group under typical palladium-catalyzed conditions. Therefore, a two-step synthetic route is proposed, commencing with the conversion of a suitable precursor to a 5-halo-3-methylisoxazole, which then undergoes a Suzuki-Miyaura cross-coupling reaction. A practical and efficient method to introduce the required halogen at the 5-position is the Sandmeyer reaction, starting from the commercially available 5-amino-3-methylisoxazole.
Synthetic Strategy Overview
The overall synthetic strategy involves two key transformations:
-
Halogenation of the Isoxazole Ring: Conversion of 5-amino-3-methylisoxazole to 5-bromo-3-methylisoxazole via a Sandmeyer reaction.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 5-bromo-3-methylisoxazole with a variety of arylboronic acids to yield the desired 5-aryl-3-methylisoxazole derivatives.
Caption: Two-step synthesis of 5-aryl-3-methylisoxazoles.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-3-methylisoxazole via Sandmeyer Reaction
This protocol outlines the conversion of 5-amino-3-methylisoxazole to 5-bromo-3-methylisoxazole.
Materials:
-
5-Amino-3-methylisoxazole
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-3-methylisoxazole (1.0 eq) in hydrobromic acid (48%, ~5-10 mL per gram of amine).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and neutralize with a saturated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure 5-bromo-3-methylisoxazole.
-
Part 2: Suzuki-Miyaura Coupling of 5-Bromo-3-methylisoxazole with Arylboronic Acids
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of 5-bromo-3-methylisoxazole with various arylboronic acids.
Materials:
-
5-Bromo-3-methylisoxazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or a sealed reaction vial, add 5-bromo-3-methylisoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 to 10:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and conditions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-aryl-3-methylisoxazole.
-
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 5-bromo-3-methylisoxazole with various arylboronic acids. These are representative examples, and optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |
| 3 | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O (5:1) | 85 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 10 | 70-80 |
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The synthetic route detailed in these application notes provides a reliable and versatile method for the synthesis of a diverse library of 5-aryl-3-methylisoxazole derivatives. The two-step sequence, involving a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling, is amenable to a wide range of arylboronic acids, making it a valuable tool for medicinal chemists and researchers in drug discovery. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic strategy.
Application Notes and Protocols for Nucleophilic Substitution Reactions on the 3-Methylisoxazole-5-carbonitrile Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key nucleophilic substitution reactions at the cyano group of the 3-methylisoxazole-5-carbonitrile ring. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse functionalities that can be introduced at the 5-position of the isoxazole core. The protocols outlined below cover the transformation of the nitrile group into a tetrazole, a carboxylic acid, an amine, and a ketone, thereby offering access to a wide array of derivatives with potential biological activity.
Synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole via [3+2] Cycloaddition
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. The [3+2] cycloaddition of a nitrile with an azide is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.
Reaction Scheme:
Caption: Synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole.
Experimental Protocol:
A general procedure for the synthesis of 5-(3-Methylisoxazol-5-yl)-1H-tetrazole is as follows:
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).[1]
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(3-Methylisoxazol-5-yl)-1H-tetrazole.[1]
Quantitative Data:
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaN₃, NH₄Cl | DMF | 100-120 | 12-24 | Not specified | [1] |
| 3-Cyano-5-methylisoxazole | NaN₃, ZnCl₂ | DMF | 120 | 18 | High (not specified) | BenchChem |
Note: While a specific yield for the direct conversion of this compound was not found in the search results, similar reactions with other catalysts like ZnCl₂ are reported to proceed in high yield. Optimization of the catalyst and reaction conditions may be necessary to achieve optimal results.
Hydrolysis of this compound to 3-Methylisoxazole-5-carboxylic acid
The hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation, which is crucial in drug design.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol:
While a direct protocol for the hydrolysis of this compound was not found, a detailed procedure for the hydrolysis of the corresponding methyl ester, methyl 3-methylisoxazole-5-carboxylate, provides a reliable starting point.[2] The conditions for nitrile hydrolysis are typically more forcing.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent mixture, such as aqueous ethanol or dioxane.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-4 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a strong acid (e.g., 1N HCl) to a pH of 2 to precipitate the carboxylic acid.[2]
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.[2]
Quantitative Data (from hydrolysis of the corresponding methyl ester):
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-methyl-5-isoxazolecarboxylate | NaOH, H₂O | THF, Methanol | Room Temp. | 18-20 | 90 | [2] |
Note: The hydrolysis of the nitrile will likely require more forcing conditions (higher temperature and/or longer reaction time) compared to the ester.
Reduction of this compound to (3-Methylisoxazol-5-yl)methanamine
The reduction of the nitrile functionality to a primary amine introduces a versatile synthetic handle for the construction of a wide range of derivatives, including amides, sulfonamides, and for use in reductive amination reactions.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol (General):
Detailed experimental protocols for the reduction of this compound were not found in the provided search results. However, general methods for nitrile reduction can be applied.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve lithium aluminum hydride (excess, e.g., 2-3 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with an organic solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
Method B: Catalytic Hydrogenation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂)).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).
-
Stir or shake the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation, crystallization of a salt, or column chromatography.
Quantitative Data:
Specific quantitative data for the reduction of this compound is not available in the provided search results. Yields for nitrile reductions are generally moderate to high, but are highly substrate and condition dependent.
Synthesis of 5-Acyl-3-methylisoxazoles via Grignard Reaction
The reaction of Grignard reagents with nitriles provides a direct route to ketones. This transformation allows for the introduction of a variety of alkyl or aryl keto-substituents at the 5-position of the isoxazole ring, which can serve as handles for further chemical modifications.
Reaction Scheme:
Caption: Grignard reaction with this compound.
Experimental Protocol (General):
While a specific protocol for the Grignard reaction with this compound was not found, the general procedure for the addition of Grignard reagents to nitriles can be adapted.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small amount of a dry ethereal solvent (e.g., diethyl ether or THF) to cover the magnesium.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in the dry ethereal solvent from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C.
-
Slowly add a solution of this compound (1 equivalent) in the same dry solvent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation.
Quantitative Data:
Specific quantitative data for the Grignard reaction with this compound is not available in the provided search results. The success and yield of this reaction can be influenced by the nature of the Grignard reagent and the reaction conditions.
Logical Workflow for Derivatization
The following diagram illustrates the logical workflow for the derivatization of the this compound ring based on the protocols described above.
Caption: Derivatization workflow for this compound.
References
Application of 3-Methylisoxazole-5-carbonitrile in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoxazole-5-carbonitrile is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. The isoxazole scaffold is a privileged structure, appearing in a variety of commercially available drugs due to its favorable physicochemical properties and diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound as a key starting material in the synthesis of pharmaceutically active compounds, with a specific focus on the synthesis of the antibiotic Sulfamethoxazole.
The isoxazole ring system is present in numerous drugs, where it can act as a bioisostere for other functional groups, contribute to the conformational rigidity of the molecule, and participate in essential binding interactions with biological targets. Derivatives of 3-methylisoxazole have been explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and antiviral agents.[1]
Core Application: Synthesis of Sulfamethoxazole
A primary application of this compound in pharmaceutical synthesis is as a precursor to 3-amino-5-methylisoxazole, a key intermediate in the production of Sulfamethoxazole. Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic that is frequently used in combination with trimethoprim to treat a variety of bacterial infections.
The synthetic pathway involves the transformation of the 5-carbonitrile group into a 3-amino group, which then undergoes condensation with a sulfonyl chloride to yield the final drug product. This multi-step synthesis highlights the utility of this compound as a readily available and versatile starting material.
Signaling Pathway: Mechanism of Action of Sulfamethoxazole
Sulfamethoxazole exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the biosynthesis of tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting this pathway, Sulfamethoxazole halts bacterial growth and replication.
References
Application Notes and Protocols: 3-Methylisoxazole-5-carbonitrile as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Methylisoxazole-5-carbonitrile as a versatile intermediate in organic synthesis. The unique chemical properties of this heterocyclic compound, featuring a reactive cyano group and a stable isoxazole core, make it a valuable building block for the synthesis of diverse molecular architectures, including bioactive compounds and pharmaceutical agents.
Overview of Applications
This compound is a key intermediate with broad applications in several areas of chemical research and development:
-
Pharmaceuticals: Its derivatives are actively being explored for their therapeutic potential. The isoxazole scaffold is present in numerous FDA-approved drugs, and derivatives of 3-methylisoxazole have shown promise as potent inhibitors of various protein kinases, implicating them in the development of treatments for cancer and inflammatory diseases.[1]
-
Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules. The cyano group can be readily converted into other functional groups such as amides, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives.[1]
-
Medicinal Chemistry: The isoxazole moiety is a recognized pharmacophore. This compound provides a rigid scaffold that can be functionalized to probe interactions with biological targets. Its derivatives have been investigated for their potential immunological effects.[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on the well-established 1,3-dipolar cycloaddition reaction.
Reaction Scheme:
Materials:
-
Acetaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Propynenitrile (Cyanoacetylene)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In situ generation of Acetonitrile N-oxide:
-
In a round-bottom flask, dissolve acetaldehyde oxime (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Cycloaddition Reaction:
-
To the reaction mixture containing the in situ generated chloro-oxime, add propynenitrile (1.2 eq).
-
Slowly add triethylamine (TEA) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Yield | 60-85% (typical for [3+2] cycloadditions) |
| Regioselectivity | >95% (favoring the 3,5-disubstituted product) |
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The nitrile functionality of this compound is a versatile handle for further synthetic transformations.
The hydrolysis of the nitrile to a primary amide is a key transformation, as amides are important functional groups in many biologically active molecules.
Experimental Protocol: Synthesis of 3-Methylisoxazole-5-carboxamide
Reaction Scheme:
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 3-Methylisoxazole-5-carboxamide.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 75-90% |
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of 3-Methylisoxazole-5-carboxamide.
The conversion of the nitrile to a tetrazole is a common strategy in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
Experimental Protocol: Synthesis of 3-Methyl-5-(1H-tetrazol-5-yl)isoxazole
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
Application in Drug Discovery: Isoxazole-Based Kinase Inhibitors
The isoxazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 3-methylisoxazole have been investigated as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and c-Met.
The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.
JNK Signaling Pathway Diagram
Caption: Simplified JNK signaling pathway and the point of intervention for isoxazole-based inhibitors.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in the development and progression of many human cancers.
c-Met Signaling Pathway Diagram
Caption: Overview of the HGF/c-Met signaling pathway and inhibition by isoxazole derivatives.
Quantitative Data for Isoxazole-based Kinase Inhibitors (Representative Examples):
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Amino-benzo[d]isoxazole derivatives | c-Met | <10 | [2] |
| Isoxazole-based compounds | JNK3 | Varies | [1] |
Note: The IC₅₀ values are representative and can vary significantly based on the specific substitutions on the isoxazole scaffold.
Conclusion
This compound is a high-value intermediate for organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its cyano group allow for the efficient construction of a wide array of complex molecules. The demonstrated potential of isoxazole derivatives as potent kinase inhibitors highlights the importance of this building block in the development of novel therapeutics. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in this exciting field.
References
Application Notes and Protocols for Condensation Reactions of 3-Methylisoxazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the condensation reaction of 3-Methylisoxazole-5-carbonitrile, a versatile building block in medicinal chemistry. The protocols focus on the synthesis of a substituted pyrazole, a privileged scaffold in drug discovery, through a ring-transformation reaction with hydrazine hydrate.
Introduction
This compound is a heterocyclic compound with significant potential in organic synthesis and drug discovery. The presence of a reactive cyano group and a labile isoxazole ring allows for diverse chemical transformations. One of the key reactions of isoxazoles, particularly those with electron-withdrawing groups, is their susceptibility to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic systems. This application note details a protocol for the condensation reaction of this compound with hydrazine hydrate, which proceeds via a ring-opening and recyclization cascade to yield 3-amino-5-methyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Reaction Scheme
The condensation reaction involves the nucleophilic attack of hydrazine on the isoxazole ring, followed by ring opening and subsequent intramolecular cyclization to form the more stable pyrazole ring.
Caption: Reaction of this compound with hydrazine.
Experimental Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile
This protocol is based on established procedures for the synthesis of substituted aminopyrazoles from related precursors.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.08 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add hydrazine hydrate (80% in water, 1.25 mL, 20 mmol, 2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring.
-
A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water (2 x 20 mL).
-
Dry the product under vacuum to afford 3-amino-5-methyl-1H-pyrazole-4-carbonitrile as a solid.
Data Presentation
The expected quantitative and qualitative data for the synthesized 3-amino-5-methyl-1H-pyrazole-4-carbonitrile are summarized below. This data is extrapolated from closely related compounds found in the literature.
Table 1: Physicochemical and Yield Data
| Property | Value |
| Molecular Formula | C₅H₆N₄ |
| Molecular Weight | 122.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, partially soluble in hot ethanol |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0 (br s, 1H, NH), 6.40 (s, 2H, NH₂), 2.25 (s, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C), 145.0 (C), 118.0 (CN), 80.0 (C), 12.0 (CH₃) ppm. |
| IR (KBr) | ν 3400-3200 (NH, NH₂ stretch), 2220 (CN stretch), 1640 (C=N stretch), 1580 (NH bending) cm⁻¹. |
| Mass Spec (ESI+) | m/z 123.06 [M+H]⁺ |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Application Notes and Protocols: Synthesis of Substituted Isoxazoles as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for synthesizing substituted isoxazoles, a class of heterocyclic compounds demonstrating significant potential as anticancer agents. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Isoxazole derivatives have emerged as a promising scaffold in the design of novel anticancer therapeutics.[1][2] Their diverse biological activities stem from their ability to interact with various cellular targets, leading to mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[1][2] This document details established synthetic routes to substituted isoxazoles and provides protocols for evaluating their anticancer activity.
Synthetic Strategies for Substituted Isoxazoles
Several versatile methods exist for the synthesis of the isoxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis from Chalcones and Hydroxylamine
A widely employed method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride.[3][4][5] This reaction proceeds through a Michael addition of hydroxylamine to the chalcone, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 3,5-Diaryl-isoxazole from a Chalcone
-
Dissolution: Dissolve the substituted chalcone (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2-1.5 eq.).
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Logical Workflow for Isoxazole Synthesis from Chalcones
Caption: General workflow for the synthesis of isoxazoles from chalcones.
1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a powerful and highly regioselective method for the synthesis of isoxazoles and isoxazolines, respectively.[6][7] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
-
Oxime Formation (in situ): To a stirred solution of the corresponding aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or a deep eutectic solvent like ChCl:urea), add hydroxylamine hydrochloride (1.0 eq.) and a base such as sodium hydroxide (1.0 eq.). Stir the mixture at 50°C for 1 hour.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.5 eq.) to the mixture and continue stirring at 50°C for 3 hours. This generates the hydroximoyl chloride intermediate which then forms the nitrile oxide.
-
Cycloaddition: Add the terminal alkyne (1.0 eq.) to the reaction mixture and stir for 4 hours at 50°C.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography on silica gel.[8]
Caption: Simplified intrinsic apoptosis pathway induced by isoxazoles.
Tubulin Polymerization Inhibition
Certain isoxazole derivatives, particularly combretastatin analogues, function as microtubule-targeting agents. [9]They inhibit the polymerization of tubulin into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Mechanism of Tubulin Polymerization Inhibition
Caption: Isoxazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity
The anticancer efficacy of substituted isoxazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize representative data from the literature.
Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2a | MCF-7 (Breast) | 39.80 | [10] |
| 2d | HeLa (Cervical) | 15.48 | [10] |
| 2d | Hep3B (Liver) | ~23 | [10] |
| 2e | Hep3B (Liver) | ~23 | [10] |
Table 2: Anticancer Activity of Various Substituted Isoxazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diosgenin-isoxazole analog | MCF-7 (Breast) | 9.15 ± 1.30 | [11] |
| Diosgenin-isoxazole analog | A549 (Lung) | 14.92 ± 1.70 | [11] |
| Isoxazole chalcone 10a | DU145 (Prostate) | 0.96 | [11] |
| Isoxazole chalcone 10b | DU145 (Prostate) | 1.06 | [11] |
| Meisoindigo-isoxazole 11 | MCF-7 (Breast) | 2.3 | [11] |
| Meisoindigo-isoxazole 11 | Hep3B (Liver) | 2.7 | [11] |
| Pyrazole-phenylcinnamide 15a | HeLa (Cervical) | 0.4 | |
| Pyrazole-phenylcinnamide 15b | HeLa (Cervical) | 1.8 | |
| Pyrazole-phenylcinnamide 15e | HeLa (Cervical) | 1.2 |
Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [5][6][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the isoxazole compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. [4][13]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. rsc.org [rsc.org]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Purification of 3-Methylisoxazole-5-carbonitrile using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisoxazole-5-carbonitrile is a heterocyclic compound featuring an isoxazole ring, a methyl group at the 3-position, and a cyano group at the 5-position. This structure imparts a degree of polarity that makes it amenable to purification by normal-phase column chromatography. This technique is essential for removing impurities generated during synthesis, such as unreacted starting materials, byproducts, or decomposition products. Proper purification is a critical step to ensure the compound's identity, purity, and suitability for subsequent applications in research and drug development.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It includes methodology for thin-layer chromatography (TLC) for solvent system optimization, column preparation, sample loading, elution, and fraction analysis.
Data Presentation
Successful purification is contingent on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. The following tables summarize typical parameters and expected results for the purification of this compound.
Table 1: TLC Method Development for Solvent System Optimization
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound (approx.) | Observations |
| 1 | 9:1 | 0.15 | Low mobility, good for initial column conditions. |
| 2 | 8:2 | 0.35 | Ideal mobility for good separation.[1] |
| 3 | 7:3 | 0.55 | Higher mobility, may lead to co-elution with less polar impurities. |
| 4 | 1:1 | 0.80 | Too high, poor separation from the solvent front.[2] |
Table 2: Column Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for moderately polar compounds.[3] |
| Column Dimensions | 2-5 cm diameter, 20-30 cm length | Dependent on the amount of crude material to be purified. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the separation of a wider range of impurities with varying polarities.[1] |
| Sample Loading | Dry Loading | Recommended for better resolution and to avoid disturbing the column bed.[1] |
| Elution | Step Gradient | Gradual increase in eluent polarity ensures efficient separation of closely related impurities. |
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Solvent Systems: Prepare a series of developing chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).[1]
-
Development: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.[2]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for the spot corresponding to this compound.
2. Column Chromatography Protocol
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., Hexane:Ethyl Acetate 95:5).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent. Add a small portion of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
-
Elution:
-
Carefully add the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 9:1) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing them under a UV lamp.
-
If the desired product elutes too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 8:2, then 7:3). This is known as a step gradient elution.
-
-
Fraction Analysis and Product Isolation:
-
Analyze all collected fractions by TLC to identify those containing the pure product.
-
Pool the fractions that show a single spot corresponding to the Rf of pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
troubleshooting failed 3-Methylisoxazole-5-carbonitrile synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisoxazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves the in situ generation of acetonitrile oxide from acetaldoxime, which then reacts with a dipolarophile, propiolonitrile. This method is favored for its high regioselectivity, typically yielding the desired 3,5-disubstituted isoxazole.[1]
Q2: What are the main challenges and potential side reactions in this synthesis?
A2: The primary challenges in this synthesis are achieving a high yield and minimizing the formation of side products. The main side reaction is the dimerization of the highly reactive nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[2] This dimerization is a common issue with nitrile oxide cycloadditions and can significantly reduce the yield of the desired isoxazole.[2] Other potential issues include incomplete reaction and difficulties in purifying the final product.
Q3: How can I minimize the formation of furoxan byproduct?
A3: To minimize the formation of furoxan, it is crucial to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This can be achieved by:
-
In situ generation: Generating the nitrile oxide slowly in the presence of the dipolarophile (propiolonitrile) allows it to be trapped before it has a chance to dimerize.[2]
-
Slow addition of reagents: If a pre-formed nitrile oxide is used, it should be added slowly to the reaction mixture containing the dipolarophile.[2]
-
Temperature control: Running the reaction at a controlled, and often lower, temperature can help to suppress the dimerization reaction.[2]
Q4: How do electronic and steric effects influence the regioselectivity of the reaction?
A4: In the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne like propiolonitrile, the regioselectivity is primarily governed by electronic factors. The reaction typically favors the formation of the 3,5-disubstituted isoxazole, which is the desired isomer for this compound.[1]
Troubleshooting Guide: Failed Reactions
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Nitrile oxide dimerization | Generate the acetonitrile oxide in situ from acetaldoxime using a slow-release oxidizing agent. Ensure a slight excess of propiolonitrile is present to trap the nitrile oxide as it forms. Consider dropwise addition of the oxidizing agent over an extended period. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide and the formation of byproducts. Start with room temperature and adjust as needed based on reaction monitoring. |
| Poor Quality of Reagents | Ensure that all reagents, especially the acetaldoxime and propiolonitrile, are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower yields. |
| Inefficient Nitrile Oxide Generation | The choice of base and solvent can significantly impact the efficiency of nitrile oxide generation. For the dehydration of acetaldoxime, ensure the chosen method is suitable and the conditions are optimized. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Potential Cause | Recommended Solution |
| Formation of Furoxan Dimer | As mentioned previously, this is the most common side product.[2] Use in situ generation and slow addition techniques to minimize its formation. |
| Polymerization of Propiolonitrile | Propiolonitrile can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities. Use fresh, distilled propiolonitrile and maintain a controlled reaction temperature. |
| Formation of Regioisomers | While the 3,5-disubstituted isomer is favored, the formation of the 3,4-disubstituted isomer is possible. Analyze the product mixture carefully using techniques like NMR to identify and quantify any isomeric impurities. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Acetaldoxime
-
Propiolonitrile
-
Sodium hypochlorite (bleach, aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve acetaldoxime (1.0 equivalent) and propiolonitrile (1.2 equivalents) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.5 equivalents) dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C to Room Temp | Room Temperature | 40 °C |
| Addition Time of Oxidant | 2 hours | 30 minutes | 10 minutes |
| Yield of this compound | ~75% | ~50% | ~20% |
| Yield of Furoxan Dimer | ~10% | ~30% | ~60% |
Note: The data in this table is illustrative and may vary depending on the specific experimental setup and scale.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for failed this compound synthesis.
References
Technical Support Center: Optimizing the Synthesis of 3-Methylisoxazole-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the yield and purity of 3-Methylisoxazole-5-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are the key challenges?
The most widely reported method for synthesizing the this compound scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[1] The main challenges in this synthesis are controlling regioselectivity to obtain the desired isomer and minimizing side reactions, such as the dimerization of the nitrile oxide intermediate.[2][3]
Q2: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?
Low yields can stem from several factors. The primary issues to investigate are poor regioselectivity, formation of side products, or incomplete reaction. A systematic approach to troubleshooting is recommended.
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Q3: How can the regioselectivity of the cycloaddition be controlled to favor the 3,5-disubstituted product?
Controlling regioselectivity is crucial for maximizing the yield of the desired this compound isomer. The outcome is governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2]
-
Electronic Effects: The electron-withdrawing nature of the cyano group on the dipolarophile significantly influences the regioselectivity of the cycloaddition.[2] The reaction rate and selectivity are determined by the HOMO-LUMO gap between the nitrile oxide and the alkyne.[2]
-
Catalyst Control: The use of metal catalysts is a highly effective strategy. Ruthenium(II) and Copper(I) catalysts have been shown to provide excellent control over regioselectivity, often favoring the formation of a single isomer.[2][3]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically direct the cycloaddition to favor the less hindered product.[3]
Q4: I am observing significant formation of a furoxan byproduct. How can this be minimized?
Furoxan is formed by the dimerization of the nitrile oxide intermediate and is a common side reaction that lowers the yield.[3] To suppress its formation:
-
Slow Addition: When not generating the nitrile oxide in situ, add it slowly to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[3]
-
Excess Alkyne: Using a larger excess of the alkyne substrate can help it outcompete the dimerization pathway.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the cycloaddition.[3]
Data Presentation: Factors Influencing Synthesis Yield and Selectivity
The following tables summarize key quantitative data from studies on isoxazole synthesis.
Table 1: Strategies to Control Regioselectivity in Isoxazole Synthesis
| Factor | Strategy / Solution | Achieved Regioselectivity | Reference |
|---|---|---|---|
| Electronic Effects | Utilize electron-poor alkynes with nitrile oxides; Lewis acid activation. | 85-95% | [2] |
| Steric Hindrance | Design catalysts to accommodate bulky substituents. | 80-90% | [2] |
| Catalyst Control | Employ metal catalysts such as Ruthenium(II) through screening and ligand modification. | 90-98% |[2] |
Table 2: Comparison of Reaction Conditions for Isoxazole Derivatives
| Method / Starting Materials | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| MCR of aldehyde, ethyl acetoacetate, hydroxylamine HCl | Glycerol / Agro-waste catalyst | 60 °C | Not Specified | 86–92% | [4] |
| Chlorination & Decoupling of 5-methylisoxazole-3-formamide | Chloroform (extraction) | 150 °C (pressurized) | Not Specified | 95% | [5] |
| Nitrile reaction with hydroxyurea | Aqueous alkali metal hydroxide | Not Specified | Not Specified | >90% | [6] |
| Hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate | THF / Methanol / Water | Room Temperature | 18 - 20 hours | 90% |[7] |
Experimental Protocols & Workflows
A well-defined experimental workflow is essential for reproducibility and high yield.
Caption: A generalized experimental workflow for isoxazole synthesis.
General Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a generalized procedure based on the 1,3-dipolar cycloaddition reaction, which is a common method for isoxazole synthesis.[1]
-
Reagent Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (dipolarophile, 1.0 eq) in a suitable solvent (e.g., tert-butyl alcohol).
-
-
Nitrile Oxide Generation:
-
To the stirred solution, add the corresponding aldoxime (1.0 eq).
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate the intermediate hydroximoyl chloride.
-
-
Cycloaddition:
-
Add a base (e.g., triethylamine) dropwise to the mixture. The base facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes immediate cycloaddition with the alkyne.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue using silica gel column chromatography to yield the pure this compound.
-
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Buy this compound | 65735-07-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Isoxazole Ring Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in isoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the two primary routes of isoxazole synthesis: 1,3-dipolar cycloaddition and condensation of β-dicarbonyls.
Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)
Question: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and solutions?
Answer: Low yields in these reactions often stem from the instability of the nitrile oxide intermediate, which can dimerize to form furoxan byproducts.[1][2] Here are several strategies to improve the yield:
-
In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) to ensure it reacts promptly with the alkyne.[1] Common methods include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine.[1][3]
-
Slow Addition: If generating the nitrile oxide separately, add it slowly to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, minimizing dimerization.[4]
-
Temperature Control: Overly high temperatures can accelerate the decomposition of the nitrile oxide.[2] It is crucial to optimize the temperature to balance the reaction rate with the stability of the intermediate. Lowering the temperature can sometimes reduce the rate of dimerization more than the desired cycloaddition.[4]
-
Reactant Purity: Ensure the purity of your starting materials, particularly the alkyne and the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride).[2]
-
Stoichiometry: Using a slight excess of the alkyne can help to outcompete the nitrile oxide dimerization process.[2]
Question: I am observing a mixture of regioisomers. How can I control the regioselectivity of the cycloaddition?
Answer: Regioselectivity is a common challenge, governed by both electronic and steric factors.[4][5] While the reaction of terminal alkynes typically yields 3,5-disubstituted isoxazoles, controlling this outcome is key.[1][4]
-
Catalysis: The use of a metal catalyst is a highly effective strategy. Copper(I) catalysts (e.g., CuI) are well-established for reliably producing 3,5-disubstituted isoxazoles.[1][5] Ruthenium catalysts have also been employed for this purpose.[1]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the desired isomer in some cases.[1][5]
-
Substituent Effects: The electronic properties of substituents on both the nitrile oxide and the alkyne play a significant role. Electron-withdrawing groups on the alkyne can influence the orientation of the cycloaddition.[4][5]
-
Steric Hindrance: Bulky groups on either reactant can direct the cycloaddition to favor the sterically less hindered product.[1][4]
Question: How can I synthesize the less common 3,4-disubstituted isoxazole regioisomer?
Answer: Synthesizing 3,4-disubstituted isoxazoles is more challenging but achievable through specific strategies:[1]
-
Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using an internal alkyne can provide access to 3,4,5-trisubstituted isoxazoles.[1]
-
Alternative Routes: Consider enamine-based [3+2] cycloadditions. The reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine) has been shown to be highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]
Section 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
Question: My reaction between a 1,3-diketone and hydroxylamine is producing a mixture of two regioisomers. How can I control the outcome?
Answer: When an unsymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, the formation of two regioisomers is a common problem.[4] The selectivity can be influenced by several factors:
-
pH Control: The pH of the reaction medium is critical. It affects which carbonyl group is preferentially attacked by hydroxylamine. The use of different bases (e.g., pyridine, sodium acetate) can direct the reaction toward one isomer.[4][6]
-
Solvent Effects: The choice of solvent can alter the reactivity of the two carbonyl groups. Protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile might favor the other.[4][5]
-
Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected, reacted, and then deprotected to achieve the desired isomer.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how various parameters can influence the outcome of isoxazole synthesis.
Table 1: Effect of Base and Solvent on Nitrile Oxide Cycloaddition Yield [7]
| Nitrile Oxide Precursor | Dipolarophile | Base / Solvent System | Yield (%) |
| Trifluoroacetohydroximoyl Bromide | Phenylacetylene | Triethylamine / Toluene | High |
| Trifluoroacetohydroximoyl Bromide | 4-Bromophenyl acetylene | Triethylamine / Toluene | High |
| Trifluoroacetohydroximoyl Bromide | Cyclopropyl acetylene | Sodium Carbonate / Water | High |
| Trifluoroacetohydroximoyl Bromide | Cyclopentyl acetylene | Sodium Carbonate / Water | High |
| Trifluoroacetohydroximoyl Chloride | Terminal Alkynes | Sodium Bicarbonate / Dichloromethane | up to 81% |
Table 2: Influence of Catalysts on Regioselectivity
| Reaction Type | Catalyst | Predominant Regioisomer | Reference |
| Nitrile Oxide + Terminal Alkyne | Copper(I) Iodide (CuI) | 3,5-disubstituted | [1][5] |
| Nitrile Oxide + Terminal Alkyne | Ruthenium(II) complexes | 3,5-disubstituted | [4] |
| β-enamino diketone + Hydroxylamine | Boron Trifluoride Etherate (BF₃·OEt₂) | Can be tuned for 3,4-disubstituted | [1] |
| Nitrile Oxide + Terminal Ynamide | Gold(I) complexes | Specific for certain pyrrole syntheses | [8] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition to a terminal alkyne.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldoxime (1.1 mmol), the terminal alkyne (1.0 mmol), and a copper(I) source such as copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or toluene (10 mL), followed by a base (e.g., triethylamine, 1.5 mmol).
-
Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[1]
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone
This protocol is a classic method for forming isoxazoles from 1,3-dicarbonyl compounds.
-
Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., 1,3-diphenyl-1,3-propanedione, 5.0 mmol) in ethanol (20 mL) at room temperature.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (6.0 mmol, 1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction for the disappearance of the starting material by TLC.
-
Precipitation: After completion, cool the reaction mixture. Add water (80 mL) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water. If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.
Visualizations
Logical Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pathways in isoxazole synthesis.
Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloaddition.
Caption: The two primary synthetic pathways to the isoxazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Product Yield in Reaction Workup and Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and isolation phases of chemical synthesis that can lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of product loss during reaction workup and isolation?
A1: Product loss can occur at multiple stages of the workup and isolation process. Common culprits include incomplete extraction, emulsion formation, product decomposition, and losses during purification steps like crystallization and chromatography. Careful attention to each step is crucial for maximizing yield.[1]
Q2: How can I minimize product loss during liquid-liquid extractions?
A2: To minimize loss during extractions, ensure the pH of the aqueous layer is optimized to keep your product in its neutral, less water-soluble form.[2][3] Use the appropriate solvent for your product's polarity. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Also, "salting out," or adding a saturated salt solution like brine, can decrease the solubility of your organic product in the aqueous layer, driving more of it into the organic phase.[4]
Q3: My product seems to be stuck in an emulsion. How can I break it?
A3: Emulsions are a common issue that can trap a significant amount of product. Several techniques can be employed to break them. Allowing the mixture to stand for a period may be sufficient. Adding brine (a saturated solution of NaCl) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4][5] For persistent emulsions, centrifugation is a very effective mechanical method.[6] Another approach is to filter the emulsified mixture through a pad of Celite®, a filter aid that can help break up the emulsion.[4]
Q4: I'm losing a lot of product during crystallization. What can I do to improve my yield?
A4: To improve crystallization yield, the choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your product. Cooling the solution slowly and without disturbance promotes the formation of larger, purer crystals.[9] After crystallization, wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[10]
Q5: My compound is not eluting from the chromatography column, or it's eluting with impurities. What should I do?
A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent to encourage your compound to move down the column. If your compound is eluting with impurities, the mobile phase may be too polar, causing everything to elute too quickly. In this case, decrease the polarity of the eluent. Running a series of small-scale tests using Thin Layer Chromatography (TLC) before performing column chromatography can help you identify the optimal solvent system for separation.[11] Also, ensure the column is not overloaded with the sample, as this can lead to poor separation.[11][12]
Troubleshooting Guides
Liquid-Liquid Extraction
This guide will walk you through a systematic approach to troubleshooting low yield during liquid-liquid extraction.
The pH of the aqueous phase is a critical factor in the extraction of acidic and basic compounds. By adjusting the pH, the ionization state of the compound can be controlled, thereby influencing its partitioning between the aqueous and organic phases.[13]
| Compound Type | pKa | Optimal Aqueous pH for Extraction into Organic Solvent | Expected Observation |
| Acidic (e.g., Carboxylic Acid) | ~5 | pH < 3 | The compound is protonated (neutral) and partitions into the organic layer. |
| Basic (e.g., Amine) | ~9 | pH > 11 | The compound is deprotonated (neutral) and partitions into the organic layer. |
| Neutral | N/A | pH ~7 | The compound's solubility is largely unaffected by pH. |
Crystallization and Precipitation
This guide provides a decision tree for troubleshooting common issues in crystallization and precipitation.
The choice of precipitation method can significantly impact the yield and purity of the isolated protein. Below is a comparison of common protein precipitation techniques.[14][15][16]
| Method | Principle | Typical Protein Purity (%) | Typical Protein Yield (%) | Advantages | Disadvantages |
| Ammonium Sulfate Precipitation | Salting out: High salt concentration reduces protein solubility. | 60-80 | 70-90 | Gentle, preserves protein activity, cost-effective. | Co-precipitation of contaminants is common, requires a downstream desalting step. |
| Acetone Precipitation | Organic solvent precipitation: Reduces the dielectric constant of the solution, leading to protein aggregation. | 70-90 | 60-85 | Can be very effective for concentrating dilute protein solutions, removes some interfering substances. | Can cause protein denaturation, requires low temperatures. |
| Trichloroacetic Acid (TCA) Precipitation | Acid precipitation: Causes proteins to lose their native structure and aggregate. | >90 | >90 | Very efficient for concentrating dilute protein samples, removes non-protein contaminants. | Harsh conditions cause irreversible protein denaturation. |
Column Chromatography
This workflow outlines steps to diagnose and resolve low yield from column chromatography.
Experimental Protocols
Protocol for Liquid-Liquid Extraction
This protocol outlines the general steps for performing a liquid-liquid extraction to separate a desired compound from a reaction mixture.[2][17][18][19]
-
Preparation:
-
Ensure the separatory funnel is clean and the stopcock is properly greased and closed.
-
Place the separatory funnel in a ring stand.
-
-
Adding Solutions:
-
Pour the reaction mixture (typically aqueous) into the separatory funnel.
-
Add the extraction solvent (an immiscible organic solvent). The total volume should not exceed two-thirds of the funnel's capacity.
-
-
Extraction:
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel gently.
-
Immediately open the stopcock to vent any pressure buildup. Close the stopcock.
-
Shake the funnel gently for 10-15 seconds, venting periodically.
-
Place the funnel back in the ring stand and remove the stopper.
-
-
Separation:
-
Allow the layers to fully separate.
-
Carefully drain the lower layer through the stopcock into a clean flask.
-
Pour the upper layer out through the top of the funnel into a separate clean flask.
-
-
Repeat:
-
Return the aqueous layer to the separatory funnel and repeat the extraction with fresh organic solvent at least two more times to maximize recovery.
-
Combine all organic layers.
-
-
Drying:
-
Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the combined organic extracts to remove residual water.
-
Gently swirl the flask. Add more drying agent until it no longer clumps together.
-
-
Isolation:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to isolate the crude product.
-
Protocol for Recrystallization
This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.[9][10][20][21][22]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent.
-
If the solid dissolves at room temperature, the solvent is not suitable.
-
If the solid does not dissolve, gently heat the test tube. If the solid dissolves when hot, the solvent is potentially suitable.
-
Allow the hot solution to cool. If crystals form, you have found a good solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Protocol for Breaking Emulsions
This protocol details several methods for breaking emulsions that may form during liquid-liquid extraction.[4][5][6][23][24]
-
Allow to Stand:
-
Let the separatory funnel sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
-
Addition of Brine:
-
Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel.
-
Gently swirl the funnel (do not shake) and allow it to stand. The increased ionic strength of the aqueous layer can help force the layers to separate.
-
-
Filtration through Celite®:
-
Prepare a small plug of Celite® in a filter funnel.
-
Slowly pour the emulsified mixture through the Celite®. The fine particles of the filter aid can help to break up the emulsion.
-
-
Centrifugation:
-
If the emulsion is persistent, transfer the mixture to centrifuge tubes.
-
Centrifuge for 5-10 minutes. The mechanical force will cause the denser aqueous layer to separate from the organic layer.
-
-
Solvent Addition:
-
Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
-
Data Presentation: Common Solvents for Rotary Evaporation
The efficiency of solvent removal using a rotary evaporator is dependent on the solvent's boiling point and the applied vacuum.[25][26][27][28][29]
| Solvent | Boiling Point at Atmospheric Pressure (°C) | Approximate Boiling Point at 100 mbar (°C) | Approximate Boiling Point at 20 mbar (°C) |
| Acetone | 56 | 2 | -24 |
| Acetonitrile | 82 | 19 | -10 |
| Dichloromethane | 40 | -14 | -40 |
| Diethyl Ether | 35 | -22 | -48 |
| Ethyl Acetate | 77 | 16 | -12 |
| Ethanol | 78 | 24 | -1 |
| Hexane | 69 | 8 | -19 |
| Methanol | 65 | 15 | -10 |
| Toluene | 111 | 42 | 12 |
| Water | 100 | 46 | 18 |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Liquid-liquid extraction [scioninstruments.com]
- 3. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 4. Workup [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. azom.com [azom.com]
- 7. quora.com [quora.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ejbiotechnology.info [ejbiotechnology.info]
- 16. bbrc.in [bbrc.in]
- 17. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 18. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. mt.com [mt.com]
- 21. Home Page [chem.ualberta.ca]
- 22. benchchem.com [benchchem.com]
- 23. Tips & Tricks [chem.rochester.edu]
- 24. reddit.com [reddit.com]
- 25. gwsionline.com [gwsionline.com]
- 26. udtechnologies.com [udtechnologies.com]
- 27. labuniquely.com [labuniquely.com]
- 28. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 29. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
stability of 3-Methylisoxazole-5-carbonitrile in acidic vs basic media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylisoxazole-5-carbonitrile in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound at different pH values?
Based on the behavior of related isoxazole-containing compounds, this compound is expected to be relatively stable in acidic to neutral conditions. However, it is likely to exhibit instability in basic media, leading to the degradation of the isoxazole ring. The nitrile group may also be susceptible to hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than the isoxazole ring opening in basic media.
Q2: What are the likely degradation products of this compound in acidic and basic media?
In acidic media, the primary degradation pathway is likely the hydrolysis of the nitrile group to a carboxylic acid, forming 3-Methylisoxazole-5-carboxylic acid. The isoxazole ring is generally more resistant to acidic hydrolysis.
In basic media, the isoxazole ring is susceptible to cleavage, often initiated by nucleophilic attack. This can lead to the formation of various open-chain products. The nitrile group can also be hydrolyzed to a carboxylate under basic conditions. A potential degradation pathway involves the opening of the isoxazole ring to form a β-ketonitrile intermediate, which can undergo further reactions.
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4][5] This method should be capable of separating the parent compound from its potential degradation products. UV detection is commonly used for compounds with a chromophore, which is present in the isoxazole ring.
Q4: I am observing unexpected peaks in my HPLC analysis after exposing my compound to basic conditions. What could they be?
Unexpected peaks are likely degradation products resulting from the opening of the isoxazole ring. Under basic conditions, the N-O bond of the isoxazole is prone to cleavage. To identify these unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[6]
Troubleshooting Guides
Problem: Rapid degradation of this compound is observed in a formulation with a basic excipient.
-
Cause: The basic nature of the excipient is likely catalyzing the degradation of the isoxazole ring.
-
Solution:
-
Re-evaluate the pH of the formulation. If possible, adjust the pH to a neutral or slightly acidic range.
-
Consider using alternative, non-basic excipients.
-
Conduct compatibility studies with individual excipients to identify the source of the instability.
-
Problem: The concentration of this compound is decreasing under acidic conditions, but I don't see the expected carboxylic acid peak.
-
Cause:
-
The degradation product may be co-eluting with the parent peak or other components in your HPLC method.
-
The degradation product may not be UV-active at the wavelength you are using.
-
The degradation may be proceeding through an alternative pathway.
-
-
Solution:
-
Optimize your HPLC method to improve the resolution between the parent compound and potential degradation products. This may involve changing the mobile phase composition, gradient, column type, or pH.
-
Use a diode array detector (DAD) to analyze the UV spectra of all peaks to ensure you are not missing any degradation products.
-
Employ LC-MS to identify the mass of the degradation products and gain insight into their structure.
-
Quantitative Data Summary
The following table provides a summary of the expected stability of this compound in acidic and basic media. Please note that this data is illustrative and based on the known behavior of similar isoxazole derivatives. Actual degradation rates should be determined experimentally.
| pH Condition | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Product(s) |
| Acidic (pH 1-3) | 25 | > 1 year | 3-Methylisoxazole-5-carboxylic acid |
| 60 | Weeks to Months | 3-Methylisoxazole-5-carboxylic acid | |
| Neutral (pH 6-8) | 25 | Stable | - |
| Basic (pH 10-13) | 25 | Days to Weeks | Isoxazole ring-opened products, 3-Methylisoxazole-5-carboxylate |
| 60 | Hours to Days | Isoxazole ring-opened products, 3-Methylisoxazole-5-carboxylate |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[7][8][9][10]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (pH 4, 7, 9)
2. Equipment:
-
HPLC system with UV/DAD detector
-
LC-MS system (for peak identification)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If significant degradation is observed, consider running the experiment at a lower temperature or for a shorter duration. If no degradation is observed, repeat at 60°C.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 60°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC at appropriate time intervals.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
Use LC-MS to identify the major degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways in acidic vs. basic media.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Methylisoxazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 3-Methylisoxazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding aldehyde or oxime precursor, and side products from the cyclization reaction.[1] Isomeric isoxazoles are also potential impurities that can be challenging to separate due to their similar physical properties.[2]
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary purification techniques for isoxazole derivatives like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For isoxazole derivatives, common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of solvents like ethyl acetate/hexane.[4] It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.
Q4: My compound appears as an oil and does not crystallize. What should I do?
A4: Oiling out during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are depressing the melting point. Try using a lower boiling point solvent or a solvent mixture. If the issue persists, column chromatography is a more suitable purification method.
Q5: What is a typical stationary phase and mobile phase for column chromatography of this compound?
A5: Silica gel is the most common stationary phase for the column chromatography of isoxazole derivatives.[1] A typical mobile phase is a gradient of ethyl acetate in a non-polar solvent like hexane or heptane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Screen for a less polar solvent or a solvent mixture.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Product Purity Does Not Improve After Recrystallization | - Impurities have very similar solubility profiles to the product.- The cooling process was too rapid, leading to the trapping of impurities. | - Consider a different recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If co-crystallization is suspected, column chromatography is recommended. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase).- Column was not packed properly.- The sample was overloaded on the column. | - Optimize the mobile phase using TLC. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.3.- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| Product Elutes with an Impurity | - The impurity has a very similar polarity to the product. | - Try a different solvent system for the mobile phase, potentially one with a different solvent class (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).- Consider using a different stationary phase, such as alumina. |
| Streaking or Tailing of Spots on TLC | - The compound may be acidic or basic.- The sample is too concentrated. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Dilute the sample before spotting it on the TLC plate. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by prior small-scale testing.
Methodology:
-
Dissolution: In a flask, add the crude this compound and a small amount of the selected recrystallization solvent (e.g., isopropanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.[1]
Methodology:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate and hexane). Aim for a solvent system that provides good separation of the product from impurities and gives the product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with a stopcock and a cotton or glass wool plug at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase. Collect fractions in test tubes or flasks. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
improving regioselectivity in the synthesis of 3,5-disubstituted isoxazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,5-disubstituted isoxazoles, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 3,5-disubstituted isoxazoles and why is regioselectivity a concern?
The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne.[1] Regioselectivity is a critical aspect of this reaction because the cycloaddition can theoretically produce two different regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.
Q2: Why does the 1,3-dipolar cycloaddition typically favor the 3,5-disubstituted isomer?
The preference for the 3,5-disubstituted isomer is generally governed by both electronic and steric factors.[1][2] According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[1] This orbital alignment favors the formation of the 3,5-isomer. Additionally, steric hindrance plays a role; bulky substituents on the alkyne and nitrile oxide tend to position themselves away from each other in the transition state, which also favors the 3,5-substitution pattern.[1]
Q3: What is the role of a catalyst, such as copper(I), in controlling regioselectivity?
Copper(I) catalysts are widely used to ensure high regioselectivity for the 3,5-disubstituted product in what is often termed a "click" approach to isoxazole synthesis.[1][2][3] The use of a copper(I) catalyst, often in the form of CuI or generated in situ from CuSO₄ and a reducing agent, reliably affords the 3,5-isomer.[1][2] While the reaction can proceed without a catalyst, the catalyzed pathway offers superior control and often proceeds under milder conditions.[4] Ruthenium catalysts have also been employed for this purpose.[1][5]
Q4: Besides terminal alkynes, what other starting materials can be used?
While terminal alkynes are most common for accessing 3,5-disubstituted isoxazoles, other substrates can be used. For instance, α,β-unsaturated aldehydes and ketones can react with N-hydroxyl-4-toluenesulfonamide to produce 3-substituted and 3,5-disubstituted isoxazoles, respectively, under mild conditions.[6][7] Another approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,5-disubstituted isoxazoles.
Problem 1: My reaction is producing a mixture of 3,5- and 3,4-regioisomers.
Poor regioselectivity can be a significant hurdle, leading to difficult purification and reduced yield of the desired product.[2]
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Possible Cause 2: Lack of a Catalyst.
-
Possible Cause 3: Electronic Effects of Substituents.
-
Solution: The electronic nature of the substituents on both the alkyne and nitrile oxide plays a crucial role.[3] For terminal alkynes, the reaction is generally highly regioselective. However, if using internal alkynes, a mixture of products is more likely.[3] If possible, modifying the electronic properties of the substituents (e.g., using alkynes with electron-withdrawing groups) can influence the regiochemical outcome.[2]
-
Problem 2: The yield of my desired isoxazole is very low.
Low yields can be attributed to several factors, often related to the stability of the nitrile oxide intermediate.[2]
-
Possible Cause 1: Decomposition or Dimerization of the Nitrile Oxide.
-
Solution: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), a common side reaction.[1][3] To minimize this, generate the nitrile oxide in situ at a low temperature so that it reacts promptly with the alkyne.[1] The slow, in-situ generation from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole and improves selectivity and yield.[1] Using a large excess of the alkyne can also help it outcompete the dimerization reaction.[3]
-
-
Possible Cause 2: Inefficient Nitrile Oxide Generation.
-
Solution: The method of generating the nitrile oxide is critical.[2] Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base (e.g., triethylamine) or the oxidation of aldoximes.[2][10] Recently, methods using alkyl nitrites (like tert-butyl nitrite or isoamyl nitrite) as oxidizing agents for aldoximes have been shown to be efficient and metal-free.[11] Ensure the chosen method is compatible with your substrates.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: Large, bulky substituents on the nitrile oxide or the alkyne can significantly slow down the reaction rate.[1] While this steric clash often favors the 3,5-isomer, it can also reduce the overall yield.[1] If yields are unacceptably low, consider if less sterically hindered starting materials can be used.
-
Data Presentation: Effect of Reaction Conditions on Regioselectivity
The following table summarizes how different catalytic and solvent conditions can affect the yield and regioselectivity of isoxazole synthesis.
| Catalyst/Reagent | Alkyne Substrate | Solvent | Temperature | Yield (%) | Regioisomeric Ratio (3,5- : 3,4-) | Reference |
| Isoamyl Nitrite | Phenylacetylene | Ethyl Methyl Ketone | 65 °C | 74-96% | Highly Regioselective | [11] |
| K₂CO₃ | α,β-unsaturated ketones | Methanol-Water | Reflux | up to 92% | High | [6] |
| Cu/Al₂O₃ | Phenylacetylene | None (Ball-milling) | Ambient | High | Highly Regioselective | [10] |
| None (Metal-free) | Terminal Alkynes | Deep Eutectic Solvent | 50 °C | Good | Regioselective | [12] |
| p-TsOH | Allylbenzene | Acetonitrile (ACN) | 80 °C | 90% | Good Regioselectivity | [13] |
Visualizations
Experimental Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Troubleshooting Poor Regioselectivity
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
Factors Controlling Regioselectivity
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from methodologies that utilize a copper(I)-catalyzed cycloaddition for high regioselectivity.[1][3][9]
-
Materials : Substituted aldoxime, terminal alkyne, copper(I) iodide (CuI), a suitable base (e.g., triethylamine or diisopropylethylamine), and an appropriate solvent (e.g., THF, Toluene, or CH₂Cl₂).
-
Procedure : a. To a solution of the aldoxime (1.0 mmol) in the chosen solvent (10 mL), add the base (1.2 mmol). b. Add an oxidant like N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise at 0 °C to generate the hydroximoyl chloride in situ. Stir for 30 minutes. c. To the resulting mixture, add the terminal alkyne (1.2 mmol) and the copper(I) iodide catalyst (5-10 mol%). d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free One-Pot Synthesis in a Deep Eutectic Solvent (DES)
This protocol describes an environmentally friendly, metal-free approach.[12]
-
Materials : Aldehyde, hydroxylamine, sodium hydroxide, N-chlorosuccinimide (NCS), terminal alkyne, and a choline chloride:urea (1:2 molar ratio) deep eutectic solvent.
-
Procedure : a. Prepare the DES by heating choline chloride and urea at 80 °C until a clear, homogeneous liquid is formed. Cool to room temperature. b. To a stirred solution of the aldehyde (2.0 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol). c. Stir the resulting mixture at 50 °C for one hour to form the aldoxime in situ. d. Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue stirring at 50 °C for three hours. e. Add the corresponding terminal alkyne (2.0 mmol) and allow the mixture to react for four hours at 50 °C. f. After the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 5 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the residue by flash chromatography to yield the desired 3,5-disubstituted isoxazole. The DES medium can often be recovered and reused.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Methylisoxazole-5-carbonitrile during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 3-Methylisoxazole-5-carbonitrile during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric contaminants.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound involve the isoxazole ring and the nitrile functional group. These include:
-
Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid (3-Methylisoxazole-5-carboxylic acid) or an amide under acidic or basic conditions. The isoxazole ring can also be susceptible to cleavage under harsh pH conditions.
-
Thermal Decomposition: Elevated temperatures can lead to the decomposition of the isoxazole ring, potentially forming various nitrile-containing byproducts.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the breakdown of the isoxazole ring structure.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and identify degradation products by observing the appearance of new peaks or a decrease in the main peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule.
Q4: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A4: Yes, inconsistent experimental results are a common consequence of compound degradation. The presence of impurities or degradation products can alter the compound's biological activity, solubility, and other physicochemical properties, leading to unreliable data. It is essential to regularly check the purity of your sample, especially if it has been in storage for an extended period or if you suspect exposure to adverse conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at 2-8°C. If clumping is observed, this may indicate moisture absorption. |
| Decreased purity observed by HPLC analysis | Improper storage conditions leading to hydrolysis, thermal degradation, or photodegradation. | Review storage procedures and ensure they align with the recommended conditions. For sensitive experiments, it is advisable to use a freshly opened or recently purified batch of the compound. |
| Appearance of new, unidentified peaks in HPLC chromatogram | Formation of degradation products. The most likely degradation product from hydrolysis is 3-Methylisoxazole-5-carboxylic acid. | Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks. |
| Inconsistent biological assay results | Degradation of the active compound, leading to reduced potency or the presence of interfering byproducts. | Confirm the purity of the this compound stock solution before each experiment using a validated HPLC method. Prepare fresh stock solutions regularly. |
Quantitative Data Presentation
The following table summarizes the recommended storage conditions and potential consequences of deviation.
| Parameter | Recommended Condition | Potential Consequence of Deviation | Primary Degradation Pathway |
| Temperature | 2-8°C | Increased rate of thermal decomposition. | Isoxazole ring cleavage |
| Humidity | Low (store with desiccant) | Hydrolysis of the nitrile group. | Hydrolysis |
| Light | Protect from light (use amber vials or store in the dark) | Photodegradation of the isoxazole ring. | Photochemical rearrangement/cleavage |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound. Method validation and optimization may be required for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dissolve the solid samples in the mobile phase. Analyze all stressed samples by the HPLC method described in Protocol 1. The use of a mass spectrometer detector (LC-MS) is highly recommended for the identification of degradation products.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Key degradation pathways for this compound.
common pitfalls in reproducing literature methods for isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when reproducing literature methods for isoxazole synthesis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is resulting in low yields. What are the common causes and how can I improve it?
A1: Low yields in this cycloaddition are often attributed to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] To improve the yield, consider the following troubleshooting steps:
-
In Situ Generation of Nitrile Oxide: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne. This can be achieved through methods like the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.
-
Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
-
Excess Alkyne: Using a significant excess of the alkyne can help to outcompete the dimerization reaction.
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]
Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazoles in my 1,3-dipolar cycloaddition. How can I control the regioselectivity?
A2: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne.[3] Generally, the reaction of terminal alkynes with nitrile oxides favors the formation of 3,5-disubstituted isoxazoles. To enhance the formation of a specific regioisomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[4] Ruthenium catalysts have also been employed for this purpose.[4]
-
Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from polar to non-polar may improve selectivity.
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.
-
Alternative Routes for 3,4-disubstituted Isoxazoles: Synthesizing 3,4-disubstituted isoxazoles can be more challenging.[3] Consider alternative methods such as the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[3]
Q3: My cyclocondensation reaction of a β-dicarbonyl compound with hydroxylamine is giving a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomeric mixtures is a common issue in the Claisen isoxazole synthesis. The regioselectivity can be influenced by the reaction conditions and the structure of the β-dicarbonyl compound. Here are some strategies to improve selectivity:
-
pH Control: The pH of the reaction mixture can affect the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of a base like pyridine can influence the regiochemical outcome.
-
Use of Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate one of the carbonyl groups preferentially, thereby directing the initial attack of hydroxylamine and controlling the regioselectivity.[3]
-
Substrate Modification: Modifying the β-dicarbonyl compound, for instance, by converting it to a β-enamino diketone, can offer better control over the regioselectivity of the cyclocondensation reaction.[5]
Q4: I am having difficulty with the purification of my isoxazole product. What are some common strategies?
A4: Isoxazole purification can be challenging, especially when dealing with regioisomeric mixtures or persistent impurities.
-
Column Chromatography: This is the most common method. Optimization of the solvent system (e.g., hexane/ethyl acetate) is crucial for separating isomers.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC may be necessary.
Troubleshooting Guides
Problem: Low or No Product Yield in 1,3-Dipolar Cycloaddition
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | Ensure the base (e.g., triethylamine) is appropriate and of high purity. Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). |
| Poor Reactant Solubility | Select a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include THF, toluene, and acetonitrile.[2] |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Lower temperatures may be required to suppress side reactions.[2] |
| Reactant Decomposition | If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base. |
Problem: Poor Regioselectivity in Cyclocondensation of β-Enamino Diketones
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The choice of solvent can significantly impact the regioisomeric ratio. Screen different solvents to find the optimal conditions. |
| Lack of Directed Condensation | Utilize a Lewis acid like BF₃·OEt₂ to activate a specific carbonyl group and direct the nucleophilic attack of hydroxylamine.[3] |
| Unfavorable pH | The addition of a base like pyridine can alter the reaction pathway and improve the desired regioselectivity. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone and Hydroxylamine Hydrochloride
| Entry | Solvent | Additive | Regioisomeric Ratio (3,4-isomer : 3,5-isomer) | Total Yield (%) |
| 1 | EtOH | None | 35 : 65 | 73 |
| 2 | MeCN | None | 65 : 35 | 81 |
| 3 | EtOH | Pyridine | 64 : 36 | 71 |
| 4 | MeCN | Pyridine | 90 : 10 | 79 |
| 5 | MeCN | Pyridine + BF₃·OEt₂ (2.0 equiv.) | >95 : <5 (favoring 3,4-isomer) | 79 |
Data adapted from a study on the regioselective synthesis from β-enamino diketones.[5]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Tetrahydrofuran (THF) or Toluene
Procedure:
-
To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent (e.g., THF), add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.2 mmol) portion-wise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[4]
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone
This protocol utilizes a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[3]
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol) to the solution.
-
Cool the mixture in an ice bath.
-
Add boron trifluoride diethyl etherate (1.0 mmol) dropwise to the cooled mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[4]
Visualizations
Caption: Experimental workflow for copper-catalyzed isoxazole synthesis.
Caption: Logical workflow for troubleshooting common isoxazole synthesis issues.
References
Validation & Comparative
Unlocking the Anticancer Potential of Isoxazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities. This guide provides a comparative analysis of various isoxazole-based anticancer agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Their versatility allows them to interact with a wide array of biological targets, leading to various mechanisms of anticancer action such as the induction of apoptosis, inhibition of crucial cellular signaling pathways, and disruption of microtubule dynamics.[1]
Comparative Efficacy of Isoxazole-Based Anticancer Agents
The anticancer potency of isoxazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several representative isoxazole derivatives, showcasing their efficacy across different cancer types.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Isoxazole-Naphthalene Derivative 5j | MCF-7 (Breast Cancer) | 1.23 ± 0.16 | Tubulin Polymerization Inhibition | [2] |
| 3a (Thiazole-Isoxazole Hybrid) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | Not Specified | [3] |
| Tetrazole-Isoxazoline 4i | A549 (Lung Carcinoma) | 1.49 | Not Specified | |
| Tetrazole-Isoxazoline 4h | A549 (Lung Carcinoma) | 1.51 | Not Specified | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast Cancer) | 2.63 | Not Specified | [4] |
| Isoxazole-Naphthalene Derivative 5j | Tubulin Polymerization | 3.4 | Tubulin Polymerization Inhibition | [2][5] |
| Compound 14 (CaCo-2) | CaCo-2 (Colorectal Adenocarcinoma) | 4.2 | Not Specified | |
| Compound 35 (CaCo-2) | CaCo-2 (Colorectal Adenocarcinoma) | 9.8 | Not Specified | |
| Compound 34 (MDA-MB-231) | MDA-MB-231 (Breast Cancer) | 22.3 | Not Specified | [6] |
| Compound 35 (HuH-7) | HuH-7 (Hepatocellular Carcinoma) | 24 | Not Specified | |
| Compound 9 (MDA-MB-231) | MDA-MB-231 (Breast Cancer) | 30.6 | Not Specified | [6] |
| Compound 25 (MDA-MB-231) | MDA-MB-231 (Breast Cancer) | 35.5 | Not Specified | [6] |
| Compound 4d (MDA-MB-231) | MDA-MB-231 (Breast Cancer) | 39.0 | Not Specified | [3] |
| Compound 3d (MDA-MB-231) | MDA-MB-231 (Breast Cancer) | 35.9 | Not Specified | [3] |
| Compound 4d (MCF-7) | MCF-7 (Breast Cancer) | 43.4 | Not Specified | [3] |
| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | 42.8 | Apoptosis Induction | [7] |
| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | 61.4 | Apoptosis Induction | [7] |
| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | 67.6 | Apoptosis Induction | [7] |
Key Mechanisms of Action
The anticancer effects of isoxazole derivatives are mediated through several key mechanisms, primarily through the induction of apoptosis and the inhibition of critical cell signaling pathways and cellular machinery.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[3] Several isoxazole-based compounds have been shown to exert their anticancer effects by inhibiting this pathway. By targeting key components like PI3K and Akt, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell survival, ultimately leading to apoptosis.[2][5][8]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Certain isoxazole-naphthalene derivatives have demonstrated potent inhibitory effects on tubulin polymerization.[2] By binding to the colchicine binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection: Annexin V/PI Staining Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated and untreated cells (approximately 1-5 x 10^5 cells per sample).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules, often monitored by an increase in fluorescence.[6][12]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Isoxazole derivatives
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare the tubulin reaction mix on ice, containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the isoxazole derivatives at various concentrations, as well as positive and negative controls, to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the IC50 for tubulin polymerization inhibition.
Conclusion
Isoxazole derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple, critical cellular pathways, including the PI3K/Akt signaling cascade and tubulin polymerization, underscores their potential for broad-spectrum anticancer activity. The comparative data presented in this guide highlights the significant potency of certain isoxazole derivatives against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the anticancer properties of these compounds. Future research should focus on optimizing the structure-activity relationships of isoxazole derivatives to enhance their efficacy and selectivity, with the ultimate goal of translating these promising preclinical findings into effective clinical cancer therapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. maxanim.com [maxanim.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. universalbiologicals.com [universalbiologicals.com]
Comparative Analysis of 3-Methylisoxazole-5-carbonitrile Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methylisoxazole-5-carbonitrile analogs, focusing on their potential as kinase inhibitors. The information presented herein is a synthesis of available experimental data to guide the rational design of novel therapeutic agents. While direct and comprehensive SAR studies on a systematically varied series of this compound analogs are limited in publicly available literature, this guide extrapolates from studies on closely related isoxazole scaffolds to provide valuable insights.
Quantitative Data Summary
The following table summarizes the structure-activity relationship of isoxazole analogs with modifications at the 5-position, demonstrating the impact of different substituents on the inhibition of c-Jun N-terminal kinase (JNK), a critical target in inflammatory diseases and neurodegeneration.[1] Although the core structure in the cited study is not 3-methylisoxazole, the data provides a valuable surrogate for understanding the influence of substitutions at the 5-position of the isoxazole ring.
| Compound ID | R Group (at 5-position) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 3 | H | 0.026 | 0.057 |
| 6 | CH₃ | 0.032 | 0.265 |
| 7 | CN | 0.126 | Not Reported |
| 10 | NHMe | 0.027 | 0.180 |
| 13 | OH | 0.001 | 0.020 |
Data extracted from a study on 4-(isoxazol-3-yl)pyridin-2-amino derivatives as JNK inhibitors.[1]
Key SAR Observations:
-
Influence of 5-position substituent: The nature of the substituent at the 5-position of the isoxazole ring significantly impacts both potency and selectivity.
-
Hydroxyl Group: The introduction of a hydroxyl group (Compound 13 ) resulted in the most potent JNK3 inhibition (IC50 = 0.001 µM).[1]
-
Cyano Group: A cyano group (Compound 7 ), the defining feature of the core topic, demonstrated moderate potency (JNK3 IC50 = 0.126 µM).[1]
-
Methyl and Amino Groups: Small alkyl (Compound 6 ) and mono-methyl amine (Compound 10 ) groups were well-tolerated and maintained good potency.[1]
-
Selectivity: The methyl substituent in Compound 6 provided a notable increase in selectivity against p38 kinase compared to the unsubstituted analog (Compound 3 ).[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments typically employed in the evaluation of kinase inhibitors, adapted from various sources.[2][3][4][5]
General Synthesis of 5-Substituted-3-methylisoxazoles
A common method for synthesizing substituted isoxazoles involves the electrophilic cyclization of β-alkynyl oximes. The general procedure is as follows:
-
Oxime Formation: The starting β-alkynyl ketone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., sodium acetate) to form the corresponding oxime.
-
Cyclization: The purified oxime is then treated with an electrophilic reagent (e.g., N-iodosuccinimide in acetonitrile) to induce cyclization, yielding the 5-substituted isoxazole.
-
Purification: The crude product is purified by column chromatography on silica gel.
This is a generalized procedure and specific reaction conditions may vary depending on the desired substituent.
In Vitro Kinase Inhibition Assay (JNK3)
The inhibitory activity of the synthesized analogs against JNK3 can be determined using a biochemical assay.
-
Reagents: Recombinant human JNK3 enzyme, appropriate substrate (e.g., ATF2), ATP, and assay buffer.
-
Procedure:
-
The kinase reaction is initiated by mixing the JNK3 enzyme with the test compound at various concentrations in the assay buffer.
-
The substrate and ATP are then added to start the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and seeded into 96-well plates.[4]
-
Compound Treatment: The cells are treated with various concentrations of the isoxazole analogs and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing Experimental and Signaling Pathways
To facilitate a clearer understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: General workflow for the synthesis and evaluation of analogs.
Caption: Inhibition of the JNK signaling pathway by an analog.
References
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative In Vitro Efficacy Analysis of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Various Isoxazole Derivatives Supported by Experimental Data.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the in vitro efficacy of several isoxazole derivatives across different therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications. The data presented herein is collated from recent studies to facilitate a direct comparison of their biological performance.
Comparative Efficacy of Isoxazole Derivatives
The in vitro activity of various isoxazole derivatives has been evaluated against a range of biological targets, including cancer cell lines, enzymes, and microbial strains. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values provide a quantitative measure for comparing the potency of these compounds.
Anticancer Activity
A series of isoxazolo-indole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit 50% of cancer cell growth, are summarized below.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | - |
| 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | - | |
| 5a | SNU475 (Liver) | 1.4 | Doxorubicin | - | |
| 5r | HepG2 (Liver) | 1.5 | Doxorubicin | - | |
| 5t | Huh7 (Liver) | 4.7 | Doxorubicin | - | |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | - |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | - |
Table 1: In vitro anticancer activity of isoxazolo-indole derivatives.[1]
Additionally, a series of fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their anticancer activity.
| Compound | Cancer Cell Line | IC50 (µg/ml) |
| 2e | Hep3B | 5.76 |
| 2e | HepG2 | 34.64 |
| 2a | Hep3B | 9.58 |
| 2b | Hep3B | 8.54 |
| 2d | Hep3B | 7.66 |
Table 2: In vitro anticancer activity of fluorophenyl-isoxazole-carboxamide derivatives.[2]
Enzyme Inhibition
Isoxazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase and cyclooxygenases (COX).
Carbonic Anhydrase Inhibition
| Compound | % Inhibition | IC50 (µM) |
| AC1 | 58.4 | 368.2 |
| AC2 | 79.5 | 112.3 |
| AC3 | 68.7 | 228.4 |
| AC4 | 50.5 | 483.0 |
| Acetazolamide (Standard) | 87.0 | 18.6 |
Table 3: In vitro carbonic anhydrase inhibitory activity of isoxazole derivatives.[3][4][5]
Cyclooxygenase (COX) Inhibition
A series of novel isoxazole derivatives were evaluated for their inhibitory activity against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| C3 | - | 0.93 ± 0.01 | 24.26 |
| C5 | - | 0.85 ± 0.04 | 41.82 |
| C6 | - | 0.55 ± 0.03 | 61.73 |
| IXZ3 | - | 0.95 | - |
| Celecoxib (Standard) | 15.10 ± 0.90 | 0.05 ± 0.01 | 302 |
Table 4: In vitro COX-1 and COX-2 enzyme inhibitory activity of isoxazole derivatives.[6][7][8][9]
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) |
| 1d,e; 3a; 4a; 6i,j | C. albicans 128 | 14 |
| 1e | E. coli ATCC 25922 | 28.1 |
| 1e | S. epidermidis 756 | 56.2 |
| 4a | S. epidermidis 756 | 56.2 |
| 4a | B. subtilis ATCC 6683 | 56.2 |
| 42e | S. typhi, E. coli, B. subtilis, S. aureus | 100-200 |
| 13a-e | S. aureus, B. cereus | 500 |
| 18 | B. subtilis | 31.25 |
| 18 | B. cereus | 62.5 |
Table 5: Minimum Inhibitory Concentration (MIC) of various isoxazole derivatives.[10][11]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The insoluble formazan is then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[13]
-
Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24 hours.[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL and add 100 µL to each well.[13][14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the isoxazole derivative for the specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine with any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
The following diagrams illustrate key signaling pathways targeted by isoxazole derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Methylisoxazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-Methylisoxazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.
This guide presents a detailed examination of single-crystal X-ray crystallography as the definitive method for elucidating the atomic arrangement of this compound. In the absence of a publicly available crystal structure for this specific molecule, this guide utilizes crystallographic data from the closely related compound, 3-Methylisoxazole-5-carboxylic acid, to provide representative bond lengths and angles for the core isoxazole ring. This data is compared with expected values from spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural confirmation.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography and the expected data from alternative spectroscopic methods for the structural analysis of this compound.
| Parameter | X-ray Crystallography (from 3-Methylisoxazole-5-carboxylic acid) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | FTIR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |
| Key Data Points | Bond lengths (Å), Bond angles (°) | Chemical shift (δ, ppm), Multiplicity, Integration | Chemical shift (δ, ppm) | Absorption bands (cm⁻¹) | Mass-to-charge ratio (m/z) of molecular ion and fragments |
| Methyl Group (-CH₃) | C-C bond: ~1.49 Å | ~2.4 ppm (singlet, 3H) | ~12 ppm | ~2950-3000 cm⁻¹ (C-H stretch) | Fragment at m/z [M-15]⁺ |
| Isoxazole Ring | C=N: ~1.33 Å, N-O: ~1.42 Å, C-O: ~1.35 Å, C-C: ~1.41 Å, C-H: ~0.93 Å | ~6.5 ppm (singlet, 1H) | C3: ~160 ppm, C4: ~105 ppm, C5: ~155 ppm | ~1600-1400 cm⁻¹ (ring vibrations) | Characteristic ring fragmentation |
| Nitrile Group (-C≡N) | C-C≡N: ~1.45 Å, C≡N: ~1.14 Å | - | ~115 ppm | ~2230 cm⁻¹ (sharp, medium intensity) | Fragment at m/z [M-26]⁺ |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.
While a specific crystallographic information file (CIF) for this compound is not publicly available, data from the closely related 3-Methylisoxazole-5-carboxylic acid (CCDC Deposition Number: 10.5258/ecrystals/370) offers valuable insights into the geometry of the 3-methylisoxazole core. The isoxazole ring in such compounds is consistently found to be planar.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a detailed molecular structure.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the most definitive structural data, spectroscopic methods offer valuable and often more readily obtainable information to confirm the identity and key structural features of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets. One singlet, integrating to three protons, would correspond to the methyl group at the 3-position, likely appearing around 2.4 ppm. The other singlet, integrating to one proton, would be from the hydrogen atom on the isoxazole ring at the 4-position, expected around 6.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all five carbon atoms in the molecule. The methyl carbon would appear at a high field (around 12 ppm). The three carbons of the isoxazole ring would have distinct chemical shifts (C3 ~160 ppm, C4 ~105 ppm, and C5 ~155 ppm), and the nitrile carbon would appear around 115 ppm.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is required.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups. For this compound, key expected absorption bands include:
-
C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹, characteristic of a nitrile group.
-
C-H stretch (methyl): Bands in the region of 2950-3000 cm⁻¹.
-
Isoxazole ring vibrations: A series of bands in the 1600-1400 cm⁻¹ region.
-
Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained by placing the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.
-
Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (molecular weight 108.10 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 108. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules or radicals, such as the loss of a methyl radical ([M-15]⁺) or a nitrile group ([M-26]⁺).
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺). This process can also induce fragmentation.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
References
A Comparative Analysis of Isoxazole and Its Derivatives: Unveiling Structural Nuances
A deep dive into the bond lengths and angles of the isoxazole ring system reveals subtle yet significant alterations upon substitution. This guide provides a comparative analysis of the molecular geometry of parent isoxazole against its derivatives, supported by experimental data from X-ray crystallography and microwave spectroscopy.
For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating structure-activity relationships (SAR) and driving rational drug design. Isoxazole, a key heterocyclic scaffold in medicinal chemistry, and its derivatives are no exception.[1][2][3][4][5][6] This guide presents a quantitative comparison of bond lengths and angles, offering insights into the electronic and steric effects of substituents on the isoxazole core.
Geometric Parameters: A Tabulated Comparison
The structural parameters of the parent isoxazole, determined through microwave spectroscopy, provide a baseline for comparison with substituted derivatives, whose structures are typically elucidated using single-crystal X-ray diffraction. The following table summarizes key bond lengths and angles for isoxazole and a representative derivative, 3-(3-methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.
| Bond/Angle | Parent Isoxazole (Å or °)[7][8] | 3,5-Disubstituted Isoxazole Derivative (Å or °) |
| Bond Lengths | ||
| O1-N2 | 1.399 | 1.422 (mean) |
| N2-C3 | 1.309 | 1.308 (mean) |
| C3-C4 | 1.425 | - |
| C4-C5 | 1.356 | - |
| C5-O1 | 1.344 | - |
| Bond Angles | ||
| C5-O1-N2 | 108.8 | - |
| O1-N2-C3 | 105.3 | - |
| N2-C3-C4 | 112.3 | - |
| C3-C4-C5 | 103.0 | - |
| C4-C5-O1 | 110.6 | - |
Note: Data for the substituted derivative is presented as the mean value for the corresponding bonds within the trisisoxazole structure. A direct comparison of all bond lengths and angles was not available in the cited literature.
The data reveals a slight elongation of the N-O bond in the substituted derivative compared to the parent isoxazole. This can be attributed to the electronic effects of the substituents. The C-N bond length, however, remains remarkably consistent, suggesting a degree of conjugation that is not significantly perturbed by the attached groups.
Experimental Protocols: The Foundation of Structural Determination
The precise measurement of bond lengths and angles is made possible through sophisticated experimental techniques. The two primary methods referenced in the data are microwave spectroscopy and X-ray crystallography.
Microwave (Rotational) Spectroscopy: This high-resolution technique is particularly well-suited for determining the geometry of small, polar molecules in the gas phase.[9][10][11] The process involves:
-
Sample Introduction: The sample is introduced into the spectrometer in the gas phase at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.
-
Absorption Detection: Molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The resulting absorption spectrum, consisting of a series of lines, is analyzed. The spacing between these lines is related to the molecule's moments of inertia.
-
Structural Determination: From the moments of inertia of different isotopically substituted versions of the molecule, a complete and highly accurate molecular structure, including bond lengths and angles, can be determined.[8]
Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of crystalline compounds.[1][2][12] The workflow is as follows:
-
Crystallization: A high-quality single crystal of the compound is grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.
-
Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the crystal.
-
Structure Refinement: An atomic model is fitted to the electron density map and refined to obtain the final structure, including precise atomic coordinates, from which bond lengths and angles are calculated.
Logical Relationship: Comparing Parent and Derivative Structures
The following diagram illustrates the logical workflow for comparing the structural parameters of a parent molecule with its derivatives.
Caption: Workflow for comparing molecular geometries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 11. youtube.com [youtube.com]
- 12. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 3-Methylisoxazole-5-carbonitrile and Benzisoxazole Derivatives
In the landscape of medicinal chemistry, both isoxazole and benzisoxazole scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative overview of the bioactivity of 3-Methylisoxazole-5-carbonitrile and related isoxazole-5-carbonitrile derivatives against the broader class of benzisoxazole compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies on the bioactivity of this compound are limited in publicly available literature, this guide collates data on analogous compounds and the general bioactivities of each class to offer a valuable comparative perspective. The available information suggests that this compound primarily serves as a versatile synthetic intermediate for more complex molecules with potential immunological effects. In contrast, benzisoxazole derivatives have been extensively studied and have yielded numerous compounds with potent antimicrobial, anticancer, and antipsychotic properties.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various isoxazole and benzisoxazole derivatives, providing a basis for comparing their potency in different therapeutic areas.
Table 1: Anticancer Activity of Isoxazole and Benzisoxazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | 5-(p-tolyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-isoxazole | Various | Not specified | [1] |
| Isoxazole | Isoxazole-carboxamide derivative 2d | HeLa | 15.48 µg/ml | [2] |
| Isoxazole | Isoxazole-carboxamide derivative 2e | Hep3B | ~23 µg/ml | [2] |
| Benzisoxazole | Phosphorodiamidate prodrug 82 | Not specified | 241 | [3] |
| Benzoxazole | Benzoxazole clubbed 2-pyrrolidinone 19 | SNB-75 (CNS Cancer) | 8.4 nM (as MAGL inhibitor) | [1] |
| Benzoxazole | Benzoxazole clubbed 2-pyrrolidinone 20 | SNB-75 (CNS Cancer) | 7.6 nM (as MAGL inhibitor) | [1] |
Table 2: Antimicrobial Activity of Isoxazole and Benzisoxazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole | 5-amino-isoxazole-4-carbonitriles 4a, 4b, 4d | Various bacteria and fungi | Broad-spectrum activity | |
| Benzisoxazole | Compound 29 | G. candidum | 44.8 µM | [3] |
| Benzisoxazole | Compound 37 | S. aureus | 1 | [3] |
| Benzisoxazole | Compounds 38-40 | Various bacteria and fungi | Lower than standard | [3] |
| Benzisoxazole | 3,6-dihydroxy-1,2-benzisoxazole | Multi-drug resistant A. baumannii | 6.25 - 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of isoxazole and benzisoxazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of these compounds are underpinned by their interactions with specific cellular signaling pathways.
Anticancer Signaling Pathway
Several isoxazole and benzisoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by isoxazole/benzisoxazole derivatives.
Antimicrobial Experimental Workflow
The screening and identification of novel antimicrobial agents from a library of synthetic compounds typically follow a structured workflow.
Caption: A typical experimental workflow for the discovery of novel antimicrobial compounds.
References
- 1. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Isoxazole Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer potential. This guide provides a comparative analysis of the cytotoxicity of various isoxazole derivatives against several human cancer cell lines, supported by experimental data from recent studies. The information is intended to aid researchers in the evaluation and selection of promising isoxazole-based compounds for further investigation in cancer drug discovery.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoxazole derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Isoxazolyl Chalcones | Compound 5f | H175, A549, Calu-1 (Non-small cell lung cancer) | 1.35-2.07 | [1] |
| Compound 5h | H175, A549, Calu-1 (Non-small cell lung cancer) | 7.27-11.07 | [1] | |
| Isoxazole Chalcone Derivatives | Compound 10a | DU145 (Prostate cancer) | 0.96 | [2] |
| Compound 10b | DU145 (Prostate cancer) | 1.06 | [2] | |
| Isoxazole-Piperazine Hybrids | Compounds 6a and 13d | Huh7, Mahlavu (Hepatocellular carcinoma), MCF-7 (Breast cancer) | 0.09-11.7 | [3] |
| Isoxazole-Carboxamide Derivatives | Compound 2d | HeLa (Cervical cancer) | 15.48 (µg/ml) | [4][5] |
| Compounds 2d and 2e | Hep3B (Liver cancer) | ~23 (µg/ml) | [4][5] | |
| Compound 2a | MCF-7 (Breast cancer) | 39.80 (µg/ml) | [4][5] | |
| Pyrrolo[3,4-d]isoxazoles | Compound 7 | HeLa (Cervical carcinoma), 3T3-SV40 (SV-40 transformed murine fibroblast) | 8, 7 (µg/mL) | [6] |
| Compound 11 | HeLa (Cervical carcinoma) | 7 (µg/mL) | [6] | |
| 4-(Trifluoromethyl)isoxazoles | TTI-4 | MCF-7 (Breast cancer) | 2.63 | [7] |
| Compound 2g | MCF-7 (Breast cancer) | 2.639 | [8] | |
| Isoxazole Derivatives of Benzothiazole | Compound 20c | Colo205 (Colon cancer) | 5.04 | [9] |
| Compound 20b | Colo205 (Colon cancer) | 5.69 | [9] | |
| Compound 20e | Colo205 (Colon cancer) | 8.82 | [9] | |
| Isoxazole Curcumin Derivative | Compound 40 | MCF-7 (Breast cancer) | 3.97 | [2] |
Experimental Protocols
The cytotoxicity of the isoxazole compounds listed above was primarily evaluated using the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the isoxazole compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Isoxazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10][11][12]
Induction of Apoptosis via p53 Activation
Several isoxazole compounds have been shown to induce apoptosis by activating the tumor suppressor protein p53. The following diagram illustrates a simplified workflow of an experiment to determine the pro-apoptotic effect of an isoxazole compound.
References
- 1. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 9. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. espublisher.com [espublisher.com]
Confirming Product Identity: A Comparative Guide to 1H and 13C NMR Spectroscopy
In the rigorous landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a product's chemical identity is a critical checkpoint. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, stands as a cornerstone for structural elucidation. This guide provides an objective comparison of ¹H and ¹³C NMR spectroscopy, supported by experimental data and protocols, and contrasts these methods with other common analytical techniques to aid researchers in selecting the most appropriate tools for their specific needs.
¹H vs. ¹³C NMR: A Head-to-Head Comparison
Both ¹H and ¹³C NMR spectroscopy are powerful techniques that provide detailed information about the molecular structure of a compound.[1] However, they differ significantly in the information they provide, their sensitivity, and the experimental setup required. The following table summarizes the key differences between the two techniques.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Provides information about the number of different types of protons, their chemical environment, and the connectivity of neighboring protons.[1] | Provides information about the carbon backbone of a molecule, including the number of non-equivalent carbons and their chemical environment (e.g., sp³, sp², sp).[2] |
| Chemical Shift Range | Typically 0 - 13 ppm.[3] | Typically 0 - 220 ppm.[3] |
| Integration | The area under a peak is directly proportional to the number of protons it represents, providing quantitative information.[3] | Integration is generally not reliable for determining the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).[3] |
| Multiplicity (Splitting) | Splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, providing crucial connectivity information.[3] | Spectra are typically proton-decoupled, resulting in singlets for each unique carbon, which simplifies the spectrum but removes direct C-H coupling information.[3] |
| Sensitivity | High, due to the high natural abundance (~99.9%) and gyromagnetic ratio of the ¹H nucleus.[4] | Low, due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2] |
| Acquisition Time | Relatively short (minutes).[1] | Longer, often requiring more scans to achieve a good signal-to-noise ratio (minutes to hours).[1] |
NMR in Context: Comparison with Other Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information and may be more suitable for specific analytical questions.
| Technique | Principle | Strengths | Weaknesses |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information on molecular structure and connectivity; non-destructive.[5] | Relatively low sensitivity; requires higher sample concentrations; can be expensive.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity; provides molecular weight and fragmentation patterns useful for identification.[4] | Does not provide detailed structural connectivity information; destructive.[3] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Excellent for identifying the presence of specific functional groups (e.g., C=O, O-H).[2] | Provides limited information on the overall molecular structure and connectivity.[6] |
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm).
Standard ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample is often required compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: Lock and shim the instrument as described for ¹H NMR.
-
Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A greater number of scans is usually necessary due to the lower sensitivity of the ¹³C nucleus.
-
Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and chemical shift calibration (e.g., the solvent signal of CDCl₃ at 77.16 ppm).
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for product identity confirmation using NMR and the logical relationship between the spectral data and the final chemical structure.
Caption: Workflow for product identity confirmation using NMR spectroscopy.
Caption: Logical relationship between NMR data and chemical structure.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-Methylisoxazole-5-carbonitrile via HPLC
For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison and a comprehensive protocol for assessing the purity of 3-Methylisoxazole-5-carbonitrile, a key heterocyclic building block, using High-Performance Liquid Chromatography (HPLC).
This compound is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring an isoxazole ring, a methyl group, and a cyano group, makes it a versatile synthon.[1] The purity of this intermediate is paramount as impurities can affect the yield, purity, and safety profile of the final drug product. HPLC is a widely adopted analytical technique for the separation and quantification of compounds in a mixture, making it an ideal method for purity determination.
Alternative Analytical Techniques
While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor the progress of a reaction and quickly check for the presence of major impurities.[2][3][4] It is often used to develop the mobile phase conditions for HPLC.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While some isoxazole derivatives can be analyzed by GC, HPLC is generally more versatile for this class of compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities if their structures are known and they are present in sufficient concentration.[2][6]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS provides molecular weight information, which is crucial for identifying unknown impurities by their mass-to-charge ratio.[2][7]
HPLC offers a superior combination of resolution, sensitivity, and quantitative accuracy for routine purity analysis compared to these alternatives.
Recommended HPLC Protocol for Purity Assessment
This section details a robust reverse-phase HPLC (RP-HPLC) method for determining the purity of synthesized this compound. Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is highly effective for separating small organic molecules like isoxazole derivatives.[8][9]
Experimental Methodology
1. Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.[8]
-
Reference Standard: this compound with known purity (e.g., >99%).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: HPLC-grade formic acid or phosphoric acid.[10]
-
Sample Vials: 2 mL amber glass vials with septa.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (Isoxazole rings typically exhibit UV absorbance in this region)
-
Gradient Elution:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Data Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time (RT) of this compound.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram, excluding solvent peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor for each known impurity should be determined.
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process, from sample reception to the final report.
Comparative Data Presentation
The table below presents hypothetical data from an HPLC analysis comparing a synthesized batch of this compound against a certified reference standard. Potential impurities are included based on common synthesis pathways, such as unreacted starting materials or hydrolysis byproducts like 3-Methylisoxazole-5-carboxylic acid.[11]
| Sample ID | Peak ID | Retention Time (RT) (min) | Peak Area (mAU*s) | Area % | Identity |
| Reference Standard | 1 | 9.52 | 4510.5 | 99.85 | This compound |
| 2 | 4.15 | 6.8 | 0.15 | Unknown Impurity | |
| Synthesized Batch | 1 | 3.81 | 15.3 | 0.34 | Impurity A (Early Eluting) |
| 2 | 7.25 | 35.8 | 0.79 | Impurity B (e.g., Carboxylic Acid) | |
| 3 | 9.51 | 4455.1 | 98.65 | This compound | |
| 4 | 11.03 | 9.5 | 0.21 | Impurity C (Late Eluting) | |
| Total (Synthesized) | 4515.7 | 100.00 |
From this data, the purity of the synthesized batch is determined to be 98.65%, with three detectable impurities. Further investigation using techniques like LC-MS would be required to identify the unknown impurities.
References
- 1. Buy this compound | 65735-07-1 [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ajrcps.com [ajrcps.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Metal-Catalyzed Routes
For researchers, scientists, and drug development professionals, the synthesis of isoxazoles—a key heterocyclic scaffold in numerous pharmaceuticals—presents a choice between traditional metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most suitable synthetic route for your research needs.
The isoxazole ring is a privileged structure in medicinal chemistry, found in a variety of drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the anticonvulsant zonisamide.[1] The construction of this five-membered heterocycle can be broadly categorized into two major strategies: those that employ metal catalysts and those that proceed without them. The choice of method can have significant implications for reaction efficiency, cost, environmental impact, and the potential for metal contamination in the final product.[2]
At a Glance: Key Differences and Considerations
Metal-catalyzed reactions, particularly those using copper and rhodium, are well-established and often provide high yields and regioselectivity.[3][4] However, the cost, toxicity, and potential for trace metal contamination in the final product are significant drawbacks, especially in pharmaceutical applications.[2][5]
In contrast, metal-free syntheses are gaining traction as "greener" alternatives.[6][7] These methods often utilize readily available reagents and can be promoted by physical methods such as microwave or ultrasound irradiation, aligning with the principles of sustainable chemistry.[1][8] While these routes can be highly efficient, they may sometimes face challenges in achieving the same level of regioselectivity as their metal-catalyzed counterparts.
Quantitative Comparison of Synthesis Routes
The following table summarizes quantitative data from selected metal-free and metal-catalyzed isoxazole synthesis methods to provide a clear comparison of their performance.
| Parameter | Metal-Free Method: Ultrasound-Assisted, Vitamin B1-Catalyzed [6] | Metal-Catalyzed Method: Copper(I)-Catalyzed Cycloaddition [4] |
| Reaction Type | Three-component reaction | [3+2] Cycloaddition |
| Starting Materials | Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | Terminal acetylene, aldehyde, hydroxylamine |
| Catalyst | Vitamin B1 (Thiamine hydrochloride) | Copper(I) (from Cu metal and CuSO4) |
| Catalyst Loading | Not specified | Catalytic amount |
| Solvent | Water | Aqueous solvents |
| Temperature | 20°C | Ambient temperature |
| Reaction Time | 30 minutes | Not specified |
| Yield | 92% (for 4-Chlorobenzaldehyde) | Good yields (specific examples not tabulated) |
| Key Advantages | Metal-free, green solvent, biocompatible catalyst, rapid reaction | High regioselectivity, mild conditions, one-pot procedure |
| Key Disadvantages | May not be as regioselective as some metal-catalyzed methods | Potential for metal contamination, cost of catalyst |
Experimental Protocols
Metal-Free Synthesis: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[7]
Materials:
-
2-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Vitamin B1 (Thiamine hydrochloride)
-
Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Vacuum filtration apparatus
Procedure:
-
In a flask, dissolve 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and a catalytic amount of Vitamin B1 in water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at 20°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.
Metal-Catalyzed Synthesis: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[5]
Materials:
-
Aldehyde
-
Hydroxylamine
-
Chloramine-T trihydrate
-
Terminal acetylene
-
Copper (Cu) metal
-
Copper(II) sulfate (CuSO4)
-
Aqueous solvent
-
Standard laboratory glassware
Procedure:
-
An aldehyde is first converted to the corresponding aldoxime by reaction with hydroxylamine.
-
Without isolation, the aldoxime is transformed to the corresponding nitrile oxide using 1.05 equivalents of chloramine-T trihydrate.
-
In the presence of a catalytic amount of copper(I), obtained from the comproportionation of Cu metal and copper(II) sulfate, the in situ generated nitrile oxide undergoes a stepwise addition to a terminal acetylene at ambient temperature.
-
This one-pot, three-step procedure furnishes the 3,5-disubstituted isoxazole.
Synthesis Workflows
The following diagrams illustrate the general workflows for the described metal-free and metal-catalyzed isoxazole synthesis routes.
Caption: A typical workflow for metal-free, ultrasound-assisted isoxazole synthesis.
Caption: A one-pot workflow for copper-catalyzed isoxazole synthesis.
Conclusion
Both metal-free and metal-catalyzed routes offer effective means of synthesizing isoxazoles. The choice between them depends on the specific requirements of the synthesis. For applications where the avoidance of metal contamination is critical and green chemistry principles are a priority, metal-free methods, such as the ultrasound-assisted protocol described, are highly attractive.[6] For syntheses where high regioselectivity is paramount and a one-pot procedure is desired, copper-catalyzed cycloaddition remains a powerful and reliable option.[4] As research in this area continues, the development of even more efficient, selective, and sustainable methods for isoxazole synthesis can be anticipated.
References
- 1. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity | Bentham Science [eurekaselect.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Methylisoxazole-5-carbonitrile
Immediate Safety and Handling Precautions
Before handling 3-Methylisoxazole-5-carbonitrile, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar isoxazole derivatives, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against potential splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Waste Characterization: Treat all unused this compound and any material contaminated with it as hazardous waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Keep it separate from incompatible materials, especially strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][2][3]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a sealed, compatible liquid waste container. The original container is often a good choice if it is in good condition.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "65735-07-1," and the approximate quantity.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area should be at or near the point of generation, well-ventilated, and away from heat or ignition sources.[2][4]
3. Disposal of Contaminated Materials:
-
PPE: Dispose of contaminated gloves, weigh papers, and other disposable labware in the designated solid hazardous waste container for this compound.
-
Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. After decontamination, wash the glassware with soap and water.
4. Disposal of Empty Containers:
-
Definition of Empty: A container is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains at the bottom.
-
Procedure for Non-Acutely Hazardous Waste: If the substance is not classified as acutely hazardous, the empty container can often be disposed of in the regular trash after defacing the label.[5]
-
Procedure for Acutely Hazardous Waste (P-listed): If the substance is determined to be acutely hazardous, the empty container must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[6] Given the unknown toxicity of this compound, it is prudent to follow the triple-rinse procedure as a precaution.
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (typically 6-12 months), contact your institution's EHS office to arrange for a pickup.[4][5] Do not attempt to dispose of the chemical waste yourself.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory hazardous waste management protocols and not on specific experimental results for this compound. These protocols are derived from guidelines provided by institutions such as Vanderbilt University, Central Washington University, and the University of Pennsylvania, as well as general recommendations from the American Chemical Society.[1][4][5][7]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
Personal protective equipment for handling 3-Methylisoxazole-5-carbonitrile
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methylisoxazole-5-carbonitrile in a laboratory setting. The following procedures are based on the known hazards of structurally similar isoxazole and nitrile compounds. Researchers, scientists, and drug development professionals should use this information to supplement their institution's safety protocols and conduct a thorough risk assessment before beginning any work.
Hazard Profile and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemically resistant nitrile gloves are recommended.[3][4][5][6] Ensure gloves are inspected before use and employ proper removal techniques to avoid skin contact.[7] For prolonged or high-exposure scenarios, consider double-gloving or using thicker, chemical-specific gloves. |
| Eye & Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] A face shield may be necessary if there is a splash hazard. |
| Skin & Body Protection | A standard laboratory coat should be worn and buttoned to its full length. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or suit. Ensure that personal clothing is fully covered. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[1][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following experimental workflow outlines the key stages and necessary precautions.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards of this compound by reviewing this guide and any available safety information for similar compounds.
-
Put on all required PPE as detailed in Table 1.
-
Verify that the chemical fume hood is operational and has a current certification.
-
Gather all necessary laboratory equipment, including glassware, stir bars, and spatulas. Ensure all items are clean and dry.
-
-
Handling:
-
All manipulations of solid this compound, including weighing, must be performed inside a chemical fume hood to prevent inhalation of dust.[1]
-
When dissolving or reacting the compound, use a closed or contained system whenever possible to minimize the release of vapors or aerosols.
-
When transferring solutions, use appropriate tools such as a pipette or a funnel to avoid spills.
-
-
Spill Management:
-
In the event of a small spill, alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Disposable items such as gloves, weigh boats, and absorbent paper that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste. |
| General Guidance | All waste must be disposed of in accordance with local, state, and federal regulations.[7] Never dispose of chemical waste down the drain.[7] Ensure all waste containers are properly labeled with the full chemical name and associated hazards. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. |
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. gpisupply.com [gpisupply.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
